N-(Cyclopropylmethyl)piperidine-3-carboxamide
Beschreibung
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Eigenschaften
IUPAC Name |
N-(cyclopropylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(12-6-8-3-4-8)9-2-1-5-11-7-9/h8-9,11H,1-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISFHWSTVXRTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
N-(Cyclopropylmethyl)piperidine-3-carboxamide chemical structure
Technical Guide: -(Cyclopropylmethyl)piperidine-3-carboxamide
Executive Summary
-(Cyclopropylmethyl)piperidine-3-carboxamidepiperidine ringcyclopropylmethyl (CPM)This compound primarily serves as a high-value intermediate or building block . Its secondary amine (on the piperidine ring) allows for rapid diversification (e.g., sulfonylation, alkylation, arylation) to generate libraries of bioactive molecules targeting G-protein-coupled receptors (GPCRs), such as 5-HT1A and opioid receptors, as well as enzymes like Cathepsin K.
Chemical Structure & Physiochemical Properties[1][2][3][4][5][6][7][8]
Identity & Connectivity
The molecule consists of a piperidine ring substituted at the C3 position with a carboxamide group.[1][2] The amide nitrogen is alkylated with a cyclopropylmethyl moiety.[2][3]
-
IUPAC Name:
-(cyclopropylmethyl)piperidine-3-carboxamide[2][4][5] -
Molecular Formula:
[6] -
Molecular Weight: 182.26 g/mol
-
SMILES: C1CC(CNC1)C(=O)NCC2CC2
-
Key Functional Groups:
-
Secondary Amine (
1): Highly nucleophilic; the primary site for derivatization. -
Secondary Amide: Hydrogen bond donor/acceptor; provides structural rigidity.
-
Cyclopropylmethyl (CPM): A lipophilic anchor that resists metabolic dealkylation better than simple alkyl chains.
-
Stereochemistry
The C3 carbon of the piperidine ring is a chiral center. The biological activity of derivatives often depends heavily on this stereochemistry.
-
(R)-Enantiomer: Often associated with higher potency in specific targets (e.g., Cathepsin K inhibitors).
-
(S)-Enantiomer: May exhibit distinct pharmacological profiles or serve as a control.
Physiochemical Profile (Calculated)
| Property | Value | Significance in Drug Design |
| LogP | ~0.8 - 1.2 | Moderate lipophilicity; good starting point for oral bioavailability. |
| TPSA | ~41 Ų | Favorable for membrane permeability and blood-brain barrier (BBB) penetration. |
| H-Bond Donors | 2 | Amide NH and Piperidine NH. |
| H-Bond Acceptors | 2 | Amide Carbonyl and Piperidine N. |
| pKa (Base) | ~10-11 | The piperidine nitrogen is basic and will be protonated at physiological pH. |
Synthetic Methodology
The synthesis of
Synthesis Workflow Diagram
The following diagram outlines the critical path for synthesizing the hydrochloride salt of the target molecule.
Figure 1: Step-wise synthetic pathway from Nipecotic Acid to the target scaffold.
Detailed Protocol
Reagents:
Step 1: Amide Coupling[7]
-
Dissolution: Dissolve
-Boc-nipecotic acid (1.0 eq) in anhydrous DCM (0.1 M concentration). -
Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at
for 30 minutes to form the active ester. -
Addition: Add Aminomethylcyclopropane (1.1 eq) followed by DIPEA (2.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Workup: Dilute with DCM, wash with 1N HCl, saturated
, and brine. Dry over and concentrate.-
Checkpoint: Verify intermediate via LC-MS (Target MW + Boc mass).
-
Step 2: Deprotection (Boc Removal)
-
Solvation: Dissolve the intermediate in DCM.
-
Acidolysis: Add TFA (20% v/v) or 4M HCl in dioxane at
. -
Completion: Stir at room temperature for 2–4 hours. Monitor disappearance of starting material by TLC.
-
Isolation: Concentrate in vacuo. For the HCl salt, triturate with diethyl ether to obtain a white solid.
Medicinal Chemistry Applications
This scaffold is a "chiral vector" that projects the cyclopropylmethyl group into specific hydrophobic pockets of target proteins.
Biological Targets & SAR
The unsubstituted piperidine nitrogen (
| Target Class | Role of Scaffold | Structural Logic |
| Cathepsin K Inhibitors | P2-P3 Linker | The piperidine ring acts as a spacer, positioning the amide (P2) and a sulfonyl group (on |
| 5-HT1A Agonists | Pharmacophore | The basic nitrogen ( |
| Melanoma (Senescence) | Scaffold |
The "Cyclopropylmethyl" Advantage
The cyclopropylmethyl (CPM) group is preferred over simple propyl or isobutyl groups due to:
-
Metabolic Stability: The strained cyclopropane ring impedes cytochrome P450-mediated oxidation at the adjacent methylene position.
-
Steric Fit: The "walnut" shape of the cyclopropyl group often fits better into hydrophobic pockets than flexible alkyl chains, reducing entropic penalties upon binding.
Structural Activity Relationship (SAR) Logic
The following diagram illustrates how this scaffold is modified to create active drugs.
Figure 2: SAR decision tree for optimizing the scaffold.
Safety & Handling
-
Hazards: As a secondary amine/amide, the compound may be irritating to eyes, skin, and the respiratory system.
-
Storage: Store the hydrochloride salt in a desiccator at
to prevent hygroscopic degradation. -
Stability: The cyclopropyl ring is stable under standard conditions but can ring-open under strong acidic conditions combined with high heat or specific Lewis acids.
References
-
PubChem. "N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride." National Library of Medicine.[9] Link
-
MDPI. "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." Molecules, 2024. Link
-
Sigma-Aldrich. "N-Cyclopropylpiperidine-3-carboxamide (Related Structure)." Merck KGaA. Link
-
ACS Medicinal Chemistry Letters. "Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities."[8] American Chemical Society, 2021. Link
-
BenchChem. "Synthesis of Piperidine-3-carbothioamide: Application Notes." BenchChem Protocols. Link
Sources
- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy N-(cyclopropylmethyl)-1-(pyrimidine-5-carbonyl)piperidine-3-carboxamide [smolecule.com]
- 3. chemscene.com [chemscene.com]
- 4. chemazone.com [chemazone.com]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - N-(cyclopropylmethyl)piperidine-3-carboxamide hydrochloride (C10H18N2O) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-(Cyclopropylmethyl)cyclopropanecarboxamide | C8H13NO | CID 21916069 - PubChem [pubchem.ncbi.nlm.nih.gov]
CAS number for N-(Cyclopropylmethyl)piperidine-3-carboxamide
[label="1-Boc-Nipecotic acid\n
Fig 1. Signal transduction cascade of piperidine derivative.
Fig 1. Signal transduction cascade of piperidine-3-carboxamide derivatives inducing senescence.
Experimental Workflow: De Novo Synthesis Protocol
To utilize N-(Cyclopropylmethyl)piperidine-3-carboxamide in drug discovery, a robust, high-yield synthetic protocol is required. The following methodology ensures high purity while minimizing epimerization at the C3 position of the piperidine ring.
Step 1: Protection of the Secondary Amine
-
Procedure: React nipecotic acid (piperidine-3-carboxylic acid) with Di-tert-butyl dicarbonate (Boc₂O) in the presence of NaOH and aqueous THF.
-
Causality: The Boc group prevents the highly nucleophilic secondary amine of the piperidine ring from interfering in the subsequent amide coupling, ensuring strict regioselectivity.
Step 2: Amide Coupling
-
Procedure: Dissolve 1-Boc-piperidine-3-carboxylic acid in anhydrous dichloromethane (DCM). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), followed by cyclopropylmethanamine and N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.
-
Causality: EDC activates the carboxylic acid, while HOBt forms a stable, reactive active ester intermediate. This specific combination suppresses racemization at the chiral C3 center and maximizes the yield of the secondary amide.
Step 3: Deprotection
-
Procedure: Treat the isolated intermediate with 20% Trifluoroacetic acid (TFA) in DCM for 2 hours at room temperature.
-
Causality: TFA selectively cleaves the Boc protecting group via acid-catalyzed hydrolysis, liberating the free piperidine amine without cleaving the newly formed amide bond.
Fig 2. Step-by-step chemical synthesis workflow of N-(Cyclopropylmethyl)piperidine-3-carboxamide.
Analytical Validation Protocol: A Self-Validating System
To ensure the trustworthiness of the synthesized batch, implement a dual-validation system using LC-MS and ¹H-NMR. This creates a closed-loop verification where mass confirms identity and resonance confirms structural connectivity.
-
LC-MS Analysis: Run the sample on a C18 reverse-phase column using a water/acetonitrile gradient with 0.1% formic acid.
-
Validation Logic: The mass spectrometer must detect a predominant [M+H]⁺ peak at m/z 183.26. A single sharp chromatographic peak confirms >95% purity, while the mass validates the molecular weight.
-
-
¹H-NMR (400 MHz, CDCl₃):
-
Validation Logic: The presence of a multiplet around 0.1–0.5 ppm confirms the cyclopropyl ring protons. A broad singlet around 5.5–6.0 ppm validates the secondary amide (NH). Crucially, the absence of a large, sharp singlet at 1.4 ppm confirms the complete removal of the Boc protecting group. If the 1.4 ppm peak remains, the system flags the batch for incomplete deprotection, necessitating a repeat of Step 3.
-
References
-
Title: Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities Source: ACS Medicinal Chemistry Letters (2021) URL: [Link]
Piperidine-3-Carboxamide Derivatives in Drug Discovery: A Comprehensive Technical Guide
Executive Summary
The pursuit of novel chemical entities in drug discovery heavily relies on privileged scaffolds that offer metabolic stability, synthetic tractability, and precise spatial geometry. The piperidine-3-carboxamide (P3C) motif has emerged as a highly versatile chiral scaffold in medicinal chemistry[1]. Unlike its 4-substituted regioisomers, the 3-carboxamide functional group provides a unique dihedral angle that facilitates complex hydrogen-bonding networks, making it an ideal pharmacophore core for targeting kinases, proteases, and complex phenotypic pathways like cellular senescence[2].
This technical whitepaper synthesizes recent breakthroughs in the application of P3C derivatives, detailing their structural biology, mechanistic pathways, and the self-validating experimental protocols used to evaluate their efficacy.
Structural Biology & Pharmacophore Rationalization
The efficacy of P3C derivatives is fundamentally driven by their 3D conformational space. Protected precursors, such as 1-N-Boc-piperidine-3-carboxamide, are widely utilized as foundational building blocks because the Boc-protection stabilizes the secondary amine during the diversification of the carboxamide and N-aryl substituents[3].
The Strict Causality of Regioisomerism
In structure-activity relationship (SAR) studies, the spatial arrangement of the P3C ring is non-negotiable. For instance, in the development of antimelanoma agents, shifting the carboxamide group from the 3-position to the 4-position (piperidine-4-carboxamide) completely abolishes biological activity[2]. Furthermore, reducing the 6-membered piperidine ring to a 5-membered pyrrolidine or 4-membered azetidine drastically decreases potency (IC50 shifting from sub-micromolar to >20 μM)[2]. This proves that the specific steric bulk and the vector of the hydrogen-bond acceptor (the carbonyl group) in the 3-position are strictly required to satisfy the binding pocket's geometry.
Kinase Binding: The DFG-Shift Mechanism
In kinase inhibition, P3C derivatives demonstrate exceptional target selectivity. When bound to Anaplastic Lymphoma Kinase (ALK), a specific piperidine carboxamide inhibitor (IC50 = 0.174 μM) induces an unusual DFG-shifted conformation within the kinase domain[4]. This conformational rearrangement exposes an extended hydrophobic pocket that is not accessible in related kinases like IGF1R, thereby granting the P3C derivative high selectivity and reducing off-target toxicity[4].
Mechanism of P3C-derived ALK inhibitors blocking tumor proliferation pathways.
Therapeutic Applications
Oncology: Senescence-Inducing Phenotypic Agents
Cellular senescence is a state of irreversible cell cycle arrest accompanied by distinct morphological changes. Unlike rapid apoptosis, inducing premature senescence in tumors offers a durable therapeutic blockade. Through High-Throughput/High-Content Screening (HTS/HCS), N-arylpiperidine-3-carboxamide derivatives were identified as potent senescence inducers in human A375 melanoma cells[2]. The optimized lead, Compound 54 (an S-isomer with a pyridine B-ring and pyrrole substitution), exhibited remarkable antimelanoma activity with an IC50 of 0.03 μM and an EC50 for senescence induction of 0.04 μM[2].
Oncology: Multi-Target Kinase Inhibition
Beyond ALK, benzothiazolyl piperidine-3-carboxamide derivatives have been engineered as multi-target inhibitors against Cyclin-Dependent Kinases (CDK2, CDK5, CDK6) and VEGFR2[5]. By introducing bulkier N-substitutions at the piperidine motif, researchers optimized the displacement of high-energy hydration sites within the kinase hinge region, achieving superior docking scores and interactions compared to reference inhibitors like SNS-032[5].
Bone Metabolic Diseases: Cathepsin K Inhibition
Cathepsin K (Cat K) is a cysteine protease critical for bone resorption, making it a prime target for osteoporosis. A novel series of P3C derivatives was synthesized, yielding Compound H-9 , which demonstrated an IC50 of 0.08 μM against Cat K[6]. Molecular docking revealed that the P3C scaffold perfectly bridges the P1, P2, and P3 active pockets of the enzyme. In vivo, H-9 successfully increased bone mineral density in ovariectomized (OVX) osteoporosis mouse models, performing comparably to MIV-711, a clinical-stage inhibitor[6].
Structural binding logic of P3C derivatives in the active pockets of Cathepsin K.
Quantitative Data: Activity Profiles
The following table summarizes the quantitative pharmacological data of key P3C derivatives across different therapeutic targets, highlighting the structure-function causality.
| Compound Designation | Primary Target / Mechanism | Potency (IC50 / EC50) | Key Structural Feature & Causality | Indication |
| Piperidine carboxamide 1 | ALK Inhibition | IC50 = 0.174 μM | Induces DFG-shifted conformation to access hydrophobic pocket[4]. | Lymphoma |
| Compound 54 | Senescence Induction | IC50 = 0.03 μMEC50 = 0.04 μM | S-isomer with pyridine B-ring; satisfies 6-point pharmacophore[2]. | Melanoma |
| Compound H-9 | Cathepsin K Inhibition | IC50 = 0.08 μM | Carboxamide H-bonds in P2 pocket; N-benzyl fits P3 pocket[6]. | Osteoporosis |
| Benzothiazolyl P3C (4b/4c) | CDK2/5/6 & VEGFR2 | Multi-target (High Affinity) | Bulky N-substitution displaces hinge-region hydration sites[5]. | Solid Tumors |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why the parameter is set, ensuring robust reproducibility.
Protocol 1: High-Content Screening (HCS) for Senescence-Like Phenotypes
This protocol isolates compounds that induce senescence rather than acute cytotoxicity[2].
-
Cell Seeding & Matrix Adhesion: Seed human melanoma A375 cells in 384-well optical bottom plates. Causality: Optical bottom plates are mandatory to prevent light scattering during automated high-content confocal imaging.
-
Compound Administration: Treat cells with P3C derivatives (e.g., Compound 54) in a 10-point dose-response format.
-
Incubation Dynamics (72 Hours): Incubate for exactly 3 days. Causality: Unlike apoptosis, which executes within 24 hours, cellular senescence requires sustained transcriptional reprogramming to manifest morphological hallmarks (enlarged cell size, flattened shape)[2].
-
Validation Checkpoint (Self-Validation): Treat a control well with Doxorubicin. Doxorubicin is a topoisomerase II inhibitor known to induce DNA-damage-mediated senescence[2]. If the Doxorubicin well does not exhibit the target phenotype, the assay is voided.
-
Algorithmic Segmentation: Image cells and apply a customized algorithm to quantify cell size, nucleus size, and cytoplasmic granularity[2]. Calculate the EC50 based on the population percentage exhibiting the senescence phenotype.
HTS/HCS workflow for identifying senescence-inducing P3C derivatives.
Protocol 2: In Vitro Fluorogenic Cathepsin K Inhibition Assay
This protocol quantifies the anti-resorptive potential of P3C derivatives[6].
-
Enzyme Activation: Pre-incubate recombinant human Cathepsin K in an activation buffer (pH 5.5) containing DTT. Causality: Cathepsin K is a cysteine protease; DTT maintains the active-site cysteine in a reduced, nucleophilic state, while the acidic pH mimics the osteoclast resorption lacuna.
-
Inhibitor Incubation: Add the P3C derivative (e.g., H-9) and incubate for 15 minutes.
-
Substrate Introduction: Introduce the fluorogenic substrate Z-LR-AMC. Causality: The Leucine-Arginine (LR) dipeptide provides high specificity for Cat K's S2 and S1 sub-sites. Cleavage of the amide bond releases 7-amino-4-methylcoumarin (AMC), shifting the emission spectrum.
-
Validation Checkpoint: Run a parallel assay using MIV-711 (a known Phase 2a Cat K inhibitor) to validate the dynamic range of the fluorescence reader[6].
-
Kinetic Measurement: Measure fluorescence continuously (Excitation: 355 nm, Emission: 460 nm) to calculate the initial velocity (V0) and derive the IC50.
References
- RCSB Protein Data Bank.4DCE: Crystal structure of human anaplastic lymphoma kinase in complex with a piperidine-carboxamide inhibitor.
- Chem-Impex.1-N-Boc-piperidine-3-carboxamide.
- Elsevier Pure.Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors.
- Thieme E-Books & E-Journals.Application of Chiral Piperidine Scaffolds in Drug Design.
- ACS Medicinal Chemistry Letters.Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.
- MDPI.
Sources
- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 2. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. rcsb.org [rcsb.org]
- 5. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 6. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K | MDPI [mdpi.com]
Molecular weight and formula of N-(Cyclopropylmethyl)piperidine-3-carboxamide
This guide provides an in-depth technical analysis of N-(Cyclopropylmethyl)piperidine-3-carboxamide , a critical building block in medicinal chemistry.[1] This molecule serves as a "privileged scaffold," frequently utilized in the design of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and fragment-based drug discovery (FBDD) campaigns.[1]
Executive Summary & Chemical Identity
N-(Cyclopropylmethyl)piperidine-3-carboxamide is a secondary amide derivative of nipecotic acid (piperidine-3-carboxylic acid).[1] Its structural significance lies in the combination of a polar, basic piperidine ring (a classic pharmacophore) and a lipophilic cyclopropylmethyl tail, linked by a rigid amide bond. This amphiphilic nature makes it an ideal fragment for probing hydrophobic pockets in protein targets while maintaining aqueous solubility.
1.1 Physicochemical Profile
| Property | Data | Notes |
| CAS Number | 1208486-69-0 (Free Base)1171095-24-1 (HCl Salt) | Commercially available primarily as the hydrochloride salt for stability.[1] |
| IUPAC Name | N-(Cyclopropylmethyl)piperidine-3-carboxamide | Systematically derived from piperidine-3-carboxylic acid.[1] |
| Molecular Formula | C₁₀H₁₈N₂O | Free Base |
| Molecular Weight | 182.26 g/mol | Free Base |
| Molecular Weight | 218.72 g/mol | Hydrochloride Salt (HCl) |
| LogP (Calc) | ~0.64 - 0.90 | Indicates moderate lipophilicity; suitable for CNS penetration.[1] |
| pKa (Calc) | ~10.8 (Piperidine NH) | Highly basic secondary amine; exists as a cation at physiological pH.[1] |
| H-Bond Donors | 2 | Amide NH, Piperidine NH |
| H-Bond Acceptors | 2 | Amide Carbonyl (C=O), Piperidine N |
| Rotatable Bonds | 3 | Amide-C3 bond, N-CH2 bond, CH2-Cyclopropyl bond.[1] |
Structural Analysis & Pharmacophore Mapping
The molecule acts as a bifunctional scaffold. The piperidine nitrogen (N1) is a versatile handle for further functionalization (e.g., reductive amination, arylation), while the amide side chain (C3) provides a directional hydrogen-bonding motif.[1]
2.1 Stereochemistry
The C3 position of the piperidine ring is a chiral center.
-
Racemic Mixture: Most commercial building blocks are supplied as the racemate (RS).
-
Enantiomers: The (S)- and (R)- isomers often exhibit distinct biological activities due to the specific spatial orientation of the amide group relative to the nitrogen lone pair.[1]
Visualization: Structural Logic & Pharmacophore
Figure 1: Pharmacophore mapping of N-(Cyclopropylmethyl)piperidine-3-carboxamide, highlighting its interaction potential with protein targets.
Synthesis Protocol
The synthesis follows a standard protection-coupling-deprotection strategy to ensure regioselectivity at the exocyclic amide, preventing self-polymerization of the piperidine amine.[1]
3.1 Reaction Scheme Overview
-
Protection: N-Boc-nipecotic acid formation (or purchase).
-
Coupling: Amide bond formation with (aminomethyl)cyclopropane.
-
Deprotection: Removal of the Boc group to yield the free amine or HCl salt.
3.2 Detailed Methodology
Reagents:
-
Starting Material: N-Boc-nipecotic acid (1.0 eq).[1]
-
Amine: (Aminomethyl)cyclopropane (1.1 eq).[1]
-
Coupling Agent: HATU or EDC·HCl/HOBt (1.2 eq).
-
Base: DIPEA (Diisopropylethylamine) (2.0–3.0 eq).[1]
-
Solvent: DMF or DCM (Anhydrous).
-
Deprotection: 4M HCl in Dioxane or TFA/DCM (1:1).
Step-by-Step Protocol:
-
Activation:
-
Dissolve N-Boc-nipecotic acid in anhydrous DCM/DMF under inert atmosphere (N₂).
-
Add DIPEA and stir for 10 minutes.
-
Add the coupling agent (HATU) at 0°C. Stir for 15–30 minutes to form the activated ester.
-
-
Coupling:
-
Add (aminomethyl)cyclopropane dropwise.
-
Allow the reaction to warm to room temperature (RT) and stir for 4–16 hours.
-
Monitoring: Check reaction progress via TLC (5% MeOH in DCM) or LC-MS.
-
-
Work-up (Intermediate):
-
Deprotection (HCl Salt Formation):
-
Dissolve the intermediate in a minimal amount of 1,4-dioxane or DCM.
-
Add 4M HCl in dioxane (5–10 eq) at 0°C.
-
Stir at RT for 2–4 hours until gas evolution ceases and a precipitate forms.
-
Isolation: Filter the white solid precipitate. Wash with diethyl ether to remove non-polar impurities.
-
Drying: Dry under high vacuum to obtain N-(Cyclopropylmethyl)piperidine-3-carboxamide hydrochloride .[1]
-
Visualization: Synthetic Workflow
Figure 2: Step-by-step synthetic pathway for the production of the HCl salt.[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data should be obtained.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Amide NH: Broad triplet or singlet at δ ~8.0–8.5 ppm.
-
Amine NH₂⁺ (Salt): Broad singlet at δ ~9.0–9.5 ppm (exchangeable with D₂O).[1]
-
Cyclopropyl Ring: Multiplets at δ ~0.2–0.5 ppm (4H, characteristic high-field signals).[1]
-
Piperidine Ring: Multiplets spanning δ ~1.5–3.5 ppm.
-
N-CH₂-Cyclopropyl: Doublet or multiplet at δ ~3.0 ppm.[1]
-
-
LC-MS (ESI):
-
[M+H]⁺: Observed mass peak at 183.15 m/z (Calculated: 183.15).[1]
-
Applications in Drug Discovery
This molecule is not typically a drug itself but a versatile intermediate or fragment .
-
Fragment-Based Drug Discovery (FBDD):
-
The molecule fits the "Rule of Three" (MW < 300, LogP < 3, H-donors/acceptors < 3), making it an excellent starting point for fragment growing.[1]
-
The piperidine nitrogen allows for "growing" the molecule into adjacent binding pockets via reductive amination or SNAr reactions.
-
-
GPCR Ligands:
-
The N-cyclopropylmethyl motif is highly privileged in opioid receptor antagonists (e.g., Naltrexone derivatives) and chemokine receptor modulators (e.g., CCR2/CCR5 antagonists).[1]
-
The 3-carboxamide orientation mimics the spatial arrangement of bioactive peptides.
-
-
Kinase Inhibitors:
-
Piperidine-3-carboxamides are often used as solubility-enhancing tails in kinase inhibitors, where the amide forms hydrogen bonds with the hinge region or solvent-exposed residues.[1]
-
Safety & Handling (SDS Summary)
While generally considered a research chemical, standard laboratory safety protocols apply.
-
Hazards:
-
Handling:
-
Use in a fume hood.
-
Wear nitrile gloves and safety goggles.
-
Storage: Store the HCl salt at 2–8°C under desiccated conditions. It is hygroscopic.
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 54683366, N-(Cyclopropylmethyl)piperidine-3-carboxamide. Retrieved from [Link]
-
Organic Syntheses. (1986). Formyl Transfer to Grignard Reagents with N-Formylpiperidine. (Methodology Reference). Retrieved from [Link][1]
-
MDPI. (2023).[5] Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Retrieved from [Link]
Sources
- 1. N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide | C24H31N5O2 | CID 145998143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
The N-Substituted Piperidine Carboxamide Scaffold: A Modular Platform for Targeted Inhibition
Executive Summary
The N-substituted piperidine carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to project pharmacophores into defined three-dimensional vectors while maintaining favorable physicochemical properties. This guide analyzes the scaffold's utility in targeting serine hydrolases (e.g., FAAH), soluble epoxide hydrolase (sEH), and GPCRs. By leveraging the piperidine ring’s stable chair conformation and the carboxamide’s hydrogen-bonding potential, researchers can fine-tune potency, selectivity, and metabolic stability.
Structural & Physicochemical Analysis[1]
The Core Architecture
The scaffold consists of three distinct domains, each serving a specific role in target engagement and ADME profiling:
-
The Piperidine Ring (Core):
-
Conformation: Predominantly adopts a low-energy chair conformation. This rigidity reduces the entropic penalty upon binding compared to flexible acyclic linkers.
-
Vectorization: Substituents at the N-1, C-3, and C-4 positions project into distinct spatial quadrants. The C-4 position (isonipecotamide derivatives) offers a linear vector, ideal for spanning deep hydrophobic pockets (e.g., FAAH), while C-3 substitution introduces chirality and vector "kinking" useful for GPCR selectivity.
-
-
The Carboxamide Linker:
-
H-Bonding: Acts as a dual hydrogen bond donor (NH) and acceptor (C=O). In serine hydrolase inhibitors, the carbonyl oxygen often mimics the transition state or interacts with the "oxyanion hole."
-
Electronic Modulation: The electron-withdrawing nature of the carbonyl lowers the pKa of the piperidine nitrogen (if not acylated/sulfonylated), modulating basicity and membrane permeability.
-
-
The N-Substituent:
-
Diversity Point: The ring nitrogen is the primary handle for optimizing lipophilicity (LogP) and metabolic stability. Common modifications include ureas, carbamates, and sulfonamides to neutralize the basic nitrogen and improve oral bioavailability.
-
Physicochemical Optimization Strategies
-
Metabolic Hotspots: The carbons
to the nitrogen are prone to oxidative metabolism (CYP450-mediated -dealkylation).-
Solution: Introduction of "Magic Methyl" groups at C-2 or C-6 sterically hinders oxidation and can lock the ring conformation, potentially boosting potency by pre-organizing the ligand.
-
-
Solubility vs. Permeability:
-
Free amine piperidines (pKa ~10-11) are often too polar for CNS penetration.
-
Protocol: Capping the nitrogen with electron-withdrawing groups (ureas/sulfonamides) reduces pKa to neutral ranges, facilitating passive transport across the Blood-Brain Barrier (BBB).
-
Medicinal Chemistry Case Studies
Case Study: Fatty Acid Amide Hydrolase (FAAH) Inhibitors
FAAH hydrolyzes the endocannabinoid anandamide.[1] Inhibitors typically require a "serine trap" (reactive electrophile) or a transition-state mimic.
-
Mechanism: Piperidine carboxamides/ureas (e.g., PF-3845 analogs) bind to the active site. The piperidine ring occupies the cytosolic access channel, while the N-substituent (often a lipophilic biaryl ether) extends into the acyl chain-binding pocket.
-
Key SAR: The carboxamide oxygen accepts a H-bond from the catalytic Ser241 (or oxyanion hole residues), while the NH donates to the backbone of adjacent residues (e.g., Gly240).
Case Study: Soluble Epoxide Hydrolase (sEH) Inhibitors
sEH hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs).
-
Pharmacophore: The classic sEH pharmacophore is a urea. However, piperidine carboxamides serve as effective urea isosteres or scaffolds to display the urea moiety.
-
Binding Mode: The carboxamide binds in the catalytic tunnel, interacting with Tyr383 and Tyr466. The piperidine ring provides a rigid spacer to position a secondary hydrophobic group in the "left-hand" side of the pocket.
Visualizations
SAR & Pharmacophore Diagram
The following diagram illustrates the Structure-Activity Relationship (SAR) zones for the scaffold.
Caption: Modular analysis of the piperidine carboxamide scaffold, highlighting key regions for SAR optimization and metabolic stabilization.
Synthetic Workflow Diagram
This flow outlines the divergent synthesis of N-substituted piperidine carboxamides.
Caption: Divergent synthetic pathway allowing late-stage diversification of the N-substituent.
Experimental Protocols
Protocol A: Amide Coupling (The Carboxamide Formation)
This protocol describes the coupling of N-Boc-piperidine-4-carboxylic acid with a functionalized amine. This method is self-validating via TLC monitoring of the disappearance of the carboxylic acid.
Reagents:
-
N-Boc-piperidine-4-carboxylic acid (1.0 equiv)
-
Target Amine (R-NH2) (1.1 equiv)
-
EDC[2][3]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
HOBt (Hydroxybenzotriazole) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or DMF (0.1 M concentration)
Procedure:
-
Activation: Dissolve N-Boc-piperidine-4-carboxylic acid in DCM under nitrogen atmosphere. Add HOBt and EDC·HCl. Stir at 0°C for 30 minutes to form the active ester.
-
Coupling: Add the Target Amine and DIPEA dropwise. Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Validation (TLC): Check TLC (typically 5% MeOH in DCM). The starting acid spot (low Rf) should disappear, replaced by a higher Rf amide spot.
-
Workup: Dilute with DCM, wash sequentially with 1M HCl (remove unreacted amine), saturated NaHCO3 (remove unreacted acid), and brine. Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Urea Formation (N-Functionalization)
Targeting FAAH or sEH often requires a urea moiety at the piperidine nitrogen.
Reagents:
-
Piperidine-4-carboxamide derivative (Free amine, HCl salt) (1.0 equiv)
-
Isocyanate (R-NCO) (1.1 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Solvent: Anhydrous THF or DCM
Procedure:
-
Free Basing: If starting with the HCl salt, suspend the piperidine derivative in THF and add TEA. Stir for 15 minutes until clear.
-
Addition: Add the Isocyanate dropwise at 0°C.
-
Reaction: Stir at room temperature for 2–4 hours. Urea formation is typically rapid.
-
Validation: Monitor by LC-MS for the mass shift corresponding to [M + Isocyanate].
-
Workup: Quench with water. Extract with EtOAc.[4] The urea product often precipitates or can be crystallized from ether/hexane.
References
-
Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 2014.[1] Link
-
Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 2006. Link
-
Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs. European Journal of Medicinal Chemistry, 2017. Link
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors. Cell Chemical Biology, 2024. Link
-
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Arabian Journal of Chemistry, 2024. Link
Sources
5-HT1A receptor agonist pharmacophore scaffolds
An In-depth Technical Guide to 5-HT1A Receptor Agonist Pharmacophore Scaffolds
Abstract
The serotonin 1A (5-HT1A) receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), is a validated and high-interest target for therapeutic intervention in a range of central nervous system (CNS) disorders, including anxiety, depression, and schizophrenia. The development of agonists targeting this receptor has evolved significantly, driven by a deepening understanding of its structural biology and the key molecular interactions required for ligand binding and receptor activation. This guide provides a detailed examination of the core pharmacophore scaffolds that define 5-HT1A receptor agonists. It synthesizes structural biology, structure-activity relationship (SAR) data, and key experimental methodologies, offering researchers and drug development professionals a comprehensive resource for the design and evaluation of novel 5-HT1A receptor modulators. We will explore the canonical pharmacophoric features, delve into the major chemical classes of agonists, discuss the modern paradigm of biased agonism, and provide validated, step-by-step protocols for the essential in vitro assays used to characterize these compounds.
The 5-HT1A Receptor: Structure, Function, and Signaling
The 5-HT1A receptor is a key inhibitory receptor in the serotonergic system. It is expressed both as a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic heteroreceptor in various brain regions, including the hippocampus, cortex, and amygdala.[1] This differential localization is fundamental to its complex role in modulating neuronal firing and behavior.
1.1. Canonical Signaling Pathway
Activation of the 5-HT1A receptor by an agonist initiates a conformational change that facilitates its coupling to inhibitory Gi/o proteins. This engagement leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, triggering downstream signaling cascades. The canonical and most well-characterized pathway involves the Gαi/o-mediated inhibition of adenylyl cyclase , which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[2]
1.2. Non-Canonical and Gβγ-Mediated Signaling
Beyond the canonical pathway, the 5-HT1A receptor signals through additional mechanisms that contribute to its diverse physiological effects. The liberated Gβγ subunit can directly modulate ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.[3] Furthermore, evidence demonstrates that 5-HT1A receptor activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are critical for neuronal survival and plasticity.[2]
Caption: 5-HT1A receptor signaling pathways.
The 5-HT1A Agonist Pharmacophore: Core Features
A pharmacophore is an abstract representation of the molecular features essential for a ligand's recognition and activation of a biological target. Decades of SAR studies have led to a well-defined pharmacophore model for 5-HT1A receptor agonists.
The model generally consists of three primary features:
-
A Basic Nitrogen Atom (P): This is typically a secondary or tertiary amine that is protonated at physiological pH. It forms a crucial ionic interaction with a conserved aspartate residue (Asp116 in transmembrane helix 3) in the receptor's binding pocket.[4]
-
An Aromatic Ring System (R): This feature engages in hydrophobic and/or π-π stacking interactions with aromatic residues in the binding site, such as phenylalanine and tryptophan residues (e.g., Phe361, Phe362, Trp358).[4]
-
A Hydrogen-Bonding Site (A/D): Often a hydroxyl group or an imide oxygen, this site can act as a hydrogen bond donor or acceptor, forming a key interaction with residues like Ser199 in transmembrane helix 5.[4]
The spatial arrangement of these features is critical. A common feature across many agonist classes is the distance between the basic nitrogen and the centroid of the aromatic ring.[5]
Caption: Generalized 5-HT1A agonist pharmacophore model.
Key Pharmacophore Scaffolds and Structure-Activity Relationships
Several distinct chemical classes embody the 5-HT1A agonist pharmacophore.
Aminotetralins
The prototypical full agonist, (R)-(+)-8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) , is the cornerstone of this class.[4][6]
-
Pharmacophore Mapping:
-
Basic Nitrogen (P): The dipropylamino group.
-
Aromatic Ring (R): The tetralin ring system.
-
H-Bond Site (A/D): The phenolic hydroxyl group at the 8-position.
-
SAR studies reveal that the (R)-enantiomer possesses significantly higher affinity and efficacy. The nature of the N-substituents is also critical, with two propyl groups being optimal for potent agonism.
Azapirones / Arylpiperazines
This is the most clinically successful class, including the anxiolytic Buspirone and related compounds like Ipsapirone and Tandospirone .[7][8] These are typically partial agonists.
-
Pharmacophore Mapping (Buspirone):
-
Basic Nitrogen (P): The distal nitrogen (N4) of the piperazine ring.
-
Aromatic Ring (R): The pyrimidinyl group.
-
H-Bond Site (A/D): The imide oxygens of the azaspirodecanedione moiety can serve as hydrogen bond acceptors.
-
This class is characterized by a flexible N-butyl spacer connecting the basic piperazine ring to a complex terminal group (the "aryl-box"). The nature of this terminal group significantly influences affinity, selectivity, and intrinsic activity.
Phenylalkylamines
This class includes compounds like Flesinoxan , which is a potent and selective 5-HT1A agonist.[2][9]
-
Pharmacophore Mapping (Flesinoxan):
-
Basic Nitrogen (P): The piperazine nitrogen attached to the ethyl chain.
-
Aromatic Ring (R): The benzodioxin ring system.
-
H-Bond Site (A/D): The hydroxymethyl group on the benzodioxin ring and the amide oxygen can both participate in hydrogen bonding.
-
| Compound | Scaffold Class | Chemical Structure | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Intrinsic Activity |
| 8-OH-DPAT | Aminotetralin | CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O[4] | ~1-3 | ~5-15 | Full Agonist |
| Buspirone | Azapirone | C1CN(CCN1CCCCN2C(=O)C3(CCCCC3)C2=O)c4ncccn4[10] | ~10-30 | ~20-100 | Partial Agonist |
| Tandospirone | Azapirone | C1CN(CCN1CCCCN2C(=O)[C@H]3[C@@H]4CC[C@H]3[C@H]4C2=O)c5ncccn5[8] | ~27[11][12] | ~50-150 | Partial Agonist |
| Ipsapirone | Azapirone | O=C1N(CCCCN2CCN(CC2)c2ncccn2)S(=O)(=O)c2ccccc12[13] | ~5-20 | ~30-120 | Partial Agonist |
| Flesinoxan | Phenylalkylamine | O=C(NCCn1ccn(cc1)C1CC(O)COc2ccccc12)c3ccc(F)cc3[9] | ~0.5-2 | ~10-40 | Full/Partial Agonist |
Note: Ki and EC50 values are approximate ranges compiled from various sources and can differ based on assay conditions (e.g., cell type, radioligand, tissue preparation).
Advanced Concepts: Biased Agonism
The classical view of an agonist activating a single signaling pathway is now understood to be an oversimplification. Biased agonism , or functional selectivity, describes the ability of a ligand to preferentially activate one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment) or to selectively activate receptors in a specific location (e.g., postsynaptic vs. presynaptic).[10][14]
This concept is highly relevant for 5-HT1A receptor drug design. For instance, antidepressant effects are thought to be mediated primarily by postsynaptic receptors, while the activation of presynaptic autoreceptors can initially blunt serotonin release, potentially delaying the therapeutic onset of SSRIs.[14] A biased agonist that preferentially targets postsynaptic 5-HT1A receptors could therefore offer a more rapid onset of action and a better side-effect profile.[6][10] The compound NLX-101 (F15599) is a prototypical biased agonist that preferentially activates 5-HT1A receptors in cortical regions over those in the raphe nuclei.[6]
Experimental Protocols for Agonist Characterization
The characterization of novel 5-HT1A agonists relies on a validated suite of in vitro assays. Here, we provide self-validating, step-by-step protocols for three essential assays.
Caption: Standard in vitro characterization workflow.
Protocol: Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT1A receptor.
-
Objective: To calculate the inhibitory constant (Ki) of a test compound.
-
Key Reagents:
-
Membrane preparation from cells stably expressing human 5-HT1A receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% ascorbic acid, pH 7.4.
-
Non-specific binding (NSB) agent: 10 µM Serotonin (5-HT).
-
Test compounds dissolved in DMSO, then diluted in Assay Buffer.
-
Scintillation cocktail.
-
-
Procedure:
-
Preparation: On the day of the assay, thaw the receptor membrane preparation on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.
-
Plate Setup: In a 96-well polypropylene microplate, add reagents in the following order:
-
Total Binding (TB) wells: 50 µL Assay Buffer.
-
Non-Specific Binding (NSB) wells: 50 µL of 10 µM 5-HT.
-
Test Compound wells: 50 µL of test compound at various concentrations (typically a 10-point, 3-fold serial dilution starting from 10 µM).
-
-
Radioligand Addition: Add 50 µL of [³H]-8-OH-DPAT (diluted in Assay Buffer to a final concentration of ~1.0 nM) to all wells.[14][15]
-
Reaction Initiation: Add 100 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Seal the plate and incubate for 60 minutes at 27-30°C with gentle agitation.[15]
-
Termination & Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[15][16] Use a cell harvester to wash the filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter mat. Add scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding (B) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[15]
-
-
Protocol: [³⁵S]GTPγS Functional Assay
This functional assay measures the direct activation of G-proteins by an agonist. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of a test agonist.
-
Key Reagents:
-
Procedure:
-
Preparation: Thaw membranes on ice. Prepare Assay Buffer containing GDP.
-
Plate Setup: In a 96-well plate, add reagents in the following order:
-
Basal Binding wells: 50 µL Assay Buffer.
-
Test Compound wells: 50 µL of test agonist at various concentrations.
-
NSB wells: 50 µL Assay Buffer.
-
-
Membrane Addition: Add 100 µL of the membrane preparation (10-20 µg protein) to all wells.
-
Pre-incubation: Incubate the plate for 15-20 minutes at 30°C.
-
Reaction Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration ~0.1-0.5 nM) to all wells except NSB wells.[19] To NSB wells, add 50 µL of [³⁵S]GTPγS containing 10 µM unlabeled GTPγS.
-
Incubation: Seal the plate and incubate for 30-60 minutes at 30°C with gentle shaking.[19]
-
Termination & Filtration: Terminate and filter as described in the radioligand binding assay protocol (Section 5.1, Step 6).
-
Quantification: Count radioactivity as described previously.
-
Data Analysis:
-
Calculate net agonist-stimulated binding: Stimulated CPM = Test Compound CPM - Basal CPM.
-
Plot the stimulated CPM or percentage stimulation versus the log concentration of the agonist.
-
Determine the EC50 (concentration for 50% maximal effect) and Emax (maximum stimulation) using non-linear regression.
-
-
Protocol: Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the functional consequence of Gi coupling: the inhibition of adenylyl cyclase activity.
-
Objective: To confirm the Gi-mediated inhibitory action of an agonist.
-
Key Reagents:
-
Whole cells expressing 5-HT1A receptors (e.g., CHO-K1 or HEK293).
-
Forskolin (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor, optional but recommended).[20]
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well or 384-well plate and grow to ~90% confluency.
-
Cell Stimulation:
-
Aspirate the growth medium and replace it with stimulation buffer (e.g., HBSS or PBS) containing IBMX (e.g., 100 µM).
-
Add the test agonist at various concentrations and incubate for 15-30 minutes at 37°C.
-
Add a fixed concentration of forskolin (typically 1-10 µM, pre-determined to give a sub-maximal stimulation of cAMP) to all wells.[21]
-
-
Incubation: Incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Plot the measured cAMP levels (or assay signal) versus the log concentration of the agonist.
-
The data will show a dose-dependent decrease in the forskolin-stimulated cAMP signal.
-
Calculate the IC50 for the inhibition of cAMP production.
-
-
Conclusion and Future Directions
The pharmacophore for 5-HT1A receptor agonists is well-established, centered on a basic nitrogen, an aromatic moiety, and a hydrogen bonding site arranged in a specific 3D geometry. This model has successfully guided the development of multiple chemical scaffolds, from the foundational aminotetralins to the clinically impactful azapirones. The field is now moving beyond simple affinity and efficacy, with the concept of biased agonism offering a sophisticated strategy to fine-tune pharmacological responses. By selectively targeting specific signaling pathways or receptor subpopulations, next-generation 5-HT1A agonists hold the promise of enhanced therapeutic efficacy and improved safety profiles for a host of CNS disorders. The continued integration of structural biology, computational modeling, and robust in vitro pharmacological profiling, using the methodologies detailed herein, will be paramount to realizing this potential.
References
A comprehensive list of all cited sources with titles, sources, and valid URLs will be provided upon request.
Sources
- 1. GSRS [precision.fda.gov]
- 2. Flesinoxan | C22H26FN3O4 | CID 57347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - 8-oh-dpat (C16H25NO) [pubchemlite.lcsb.uni.lu]
- 5. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-OH-Dpat | C16H25NO | CID 1220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buspirone - Wikipedia [en.wikipedia.org]
- 8. Tandospirone | C21H29N5O2 | CID 91273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. flesinoxan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Buspirone [webbook.nist.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PubChemLite - Ipsapirone (C19H23N5O3S) [pubchemlite.lcsb.uni.lu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Assay in Summary_ki [bindingdb.org]
- 16. genscript.com [genscript.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. resources.revvity.com [resources.revvity.com]
Cyclopropylmethyl Amine Derivatives: A Strategic Motif in Medicinal Chemistry
Executive Summary: The "Goldilocks" Substituent
In the optimization of small molecule drugs, the cyclopropylmethyl (CPM) group represents a privileged structural motif. It occupies a unique physicochemical space between simple alkyl chains (methyl, ethyl) and bulkier aromatic rings (benzyl). For medicinal chemists, the CPM group is not merely a space-filler; it is a strategic tool used to modulate pKa , enhance metabolic stability , and induce specific conformational constraints that govern ligand-receptor efficacy.
This guide analyzes the utility of CPM amine derivatives, distinguishing them from their riskier cyclopropylamine counterparts, and provides actionable synthetic and design protocols.
Physicochemical & Structural Rationale[1][2][3][4][5]
The CPM group offers a distinct profile compared to acyclic alkyl groups. Its utility stems from three primary factors:
Steric Bulk and Lipophilicity
The cyclopropyl ring is rigid and planar.[1] When attached via a methylene spacer to a nitrogen atom, it creates a "T-shaped" steric bulk that is significantly different from an isopropyl or
-
Lipophilicity: The CPM group increases LogP (lipophilicity) relative to a methyl or ethyl group, facilitating deeper penetration into hydrophobic pockets (e.g., the accessory pocket of GPCRs).
-
Volume: The effective molar volume of a cyclopropyl group allows it to fill hydrophobic cavities without the entropic penalty associated with flexible alkyl chains.
Electronic Effects & pKa Modulation
The cyclopropyl group has significant
-
Basicity: N-CPM amines generally exhibit slightly lower pKa values compared to their N-ethyl or N-propyl counterparts. This reduction in basicity can be crucial for optimizing permeability (increasing the fraction of uncharged species at physiological pH) and reducing hERG liability.
Table 1: Comparative Physicochemical Properties of N-Substituents
| Substituent | Approx. | Steric Profile | Metabolic Liability | Primary Risk |
| Methyl | +0.5 | Small | High (N-demethylation) | Rapid Clearance |
| Ethyl | +1.0 | Flexible | High (N-dealkylation) | Rapid Clearance |
| Isopropyl | +1.3 | Branched | Moderate | Steric clash |
| Cyclopropyl | +1.2 | Rigid/Planar | High (Ring opening) | Mechanism-Based Toxicity |
| Cyclopropylmethyl | +1.5 | Rigid/Extended | Low (Resistant) | Bioactivation (rare) |
The Metabolic Fortress: Blocking N-Dealkylation
One of the most common clearance pathways for amine-containing drugs is N-dealkylation mediated by Cytochrome P450 (CYP450) enzymes. This typically proceeds via hydrogen atom abstraction (HAT) from the
Mechanism of Stability
The CPM group resists this pathway through two mechanisms:
-
Bond Dissociation Energy (BDE): The C-H bonds of the cyclopropyl ring are stronger (
106 kcal/mol) than typical secondary alkyl C-H bonds ( 95-98 kcal/mol), making direct oxidation of the ring difficult. -
Steric Shielding: The bulk of the cyclopropyl ring sterically hinders the approach of the CYP450 heme-oxo species to the methylene spacer (
-carbon), thereby slowing down the initial HAT step required for N-dealkylation.
Safety Distinction: Cyclopropylamine vs. Cyclopropylmethylamine
It is critical to distinguish between these two motifs.
-
Cyclopropylamines (Direct attachment): These are known "suicide substrates" for CYPs and MAOs. Single-electron transfer (SET) oxidation of the nitrogen leads to ring opening, forming a radical species that covalently binds to the enzyme, causing mechanism-based inhibition (MBI) or hepatotoxicity (e.g., Trovafloxacin).
-
Cyclopropylmethylamines (Methylene spacer): The methylene spacer insulates the cyclopropyl ring from the nitrogen radical cation formed during oxidation. While not immune to metabolism, they are significantly safer and less prone to generating reactive ring-opened species.
Figure 1: The "Metabolic Shield" effect of the cyclopropylmethyl group compared to standard alkyl chains.
Case Study: The Opioid Receptor Switch
The most authoritative example of the CPM group's impact is in morphinan pharmacology. The substitution of the N-methyl group (agonist) with an N-cyclopropylmethyl group (antagonist) is a textbook example of functional switching.
-
Oxymorphone (N-Methyl): Potent
-opioid Agonist . -
Naltrexone (N-CPM): Potent
-opioid Antagonist .[2] -
Buprenorphine (N-CPM): Partial Agonist (due to additional C7 bridging).
Mechanism: The N-CPM group extends into a hydrophobic accessory pocket of the
Synthetic Protocols
Constructing the N-CPM motif requires choosing between alkylation and reductive amination based on the substrate's sensitivity.
Method A: Direct Alkylation
Best for robust secondary amines where over-alkylation is controllable.
-
Reagents: Cyclopropylmethyl bromide (or chloride),
or , DMF or Acetonitrile. -
Pros: Cheap reagents, simple workup.
-
Cons: Risk of quaternary ammonium salt formation; Cyclopropylmethyl halides are lachrymators.
Method B: Reductive Amination (Recommended)
The preferred method for high-value intermediates. It avoids over-alkylation and uses the stable Cyclopropanecarboxaldehyde.
-
Reagents: Cyclopropanecarboxaldehyde, Sodium Triacetoxyborohydride (STAB), DCE or DCM.
-
Mechanism: Formation of an iminium ion intermediate followed by selective hydride delivery.
Figure 2: Standard Reductive Amination Workflow for N-CPM installation.
Experimental Protocol: Reductive Amination
Objective: Synthesis of N-cyclopropylmethyl-piperidine derivative.
-
Preparation: Charge a reaction vessel with the secondary amine (1.0 equiv) and 1,2-dichloroethane (DCE) [0.1 M concentration].
-
Imine Formation: Add Cyclopropanecarboxaldehyde (1.2 equiv). If the amine is a salt (e.g., HCl), add TEA (1.0 equiv). Stir for 30 minutes at room temperature.
-
Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) in one portion. Optional: Add 1-2 drops of Glacial Acetic Acid to catalyze iminium formation if reaction is sluggish.
-
Monitoring: Stir at RT for 4–16 hours. Monitor by LC-MS for disappearance of starting amine.
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (typically MeOH/DCM gradient).
Validation Check:
-
1H NMR Diagnostic: Look for the doublet (methylene spacer) at
ppm (J 7 Hz) and the unique cyclopropyl multiplets at and ppm.
References
-
Crystal structure of the µ-opioid receptor bound to a morphinan antagonist. Nature, 2012. Link
-
The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 2016.[3] Link
-
Metabolism and Bioactivation: It’s Time to Expect the Unexpected. Journal of Medicinal Chemistry, 2020.[3] Link
-
In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 2008.[3][4] Link
-
Naltrexone PubChem Compound Summary. National Center for Biotechnology Information. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Cyclopropylmethyl-tamo|C44H50N4O8S2|CAS 155270-53-4 [benchchem.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperidine-3-Carboxamide Scaffold: A Comprehensive Literature Review of Bioactivity and Therapeutic Applications
Executive Summary
The piperidine ring is a privileged scaffold in modern medicinal chemistry, favored for its favorable physicochemical properties, including high aqueous solubility and metabolic stability. Specifically, the piperidine-3-carboxamide functionalization provides a unique spatial arrangement of hydrogen-bond donors and acceptors, enabling precise interactions with diverse biological targets. This technical guide synthesizes recent literature on the bioactivity of piperidine-3-carboxamide derivatives, detailing their mechanisms of action, target engagement, and validated experimental workflows across oncology, bone metabolic disorders, and infectious diseases.
Structural Rationale & Target Pleiotropy
The bioactivity of the piperidine-3-carboxamide core stems from its stereochemistry and electronic properties. The basic nitrogen in the piperidine ring is typically protonated at physiological pH, allowing for robust salt-bridge formations with acidic residues (e.g., Asp, Glu) within target binding pockets. Simultaneously, the 3-carboxamide moiety acts as a highly directional linker. Research demonstrates that altering the regioisomerism (e.g., shifting to piperidine-4-carboxamide) completely abolishes activity in certain phenotypic assays, proving the strict spatial requirements of the 3-position for optimal target engagement[1].
Figure 1: Pleiotropic pharmacological targets of the piperidine-3-carboxamide scaffold.
Oncology: Senescence Induction & Kinase Inhibition
Melanoma Senescence Induction
Cellular senescence is a state of stable cell cycle arrest that halts the replicative potential of malignant cells. Recent high-throughput phenotypic screening has identified N-arylpiperidine-3-carboxamide derivatives (notably Compound 54 ) as potent inducers of premature senescence in human melanoma A375 cells[1]. The S-isomer configuration, coupled with a pyridine ring and a pyrrole substitution, yields an
Protocol 1: Self-Validating Senescence-Associated β-Galactosidase (SA-β-gal) Assay
Causality & Validation: Senescent cells overexpress lysosomal β-galactosidase. The choice of pH 6.0 in this assay is critical; it differentiates senescence-associated β-galactosidase from endogenous lysosomal β-galactosidase, which operates optimally at pH 4.0. Doxorubicin is mandated as a positive control because it triggers DNA double-strand breaks, reliably initiating the p53/p21-dependent premature senescence pathway, thereby validating the assay's dynamic range[1].
Step-by-Step Methodology:
-
Cell Seeding: Seed human melanoma A375 cells in 6-well plates at a density of
cells/well. Allow adherence overnight at 37°C in a 5% incubator. -
Compound Treatment: Treat cells with the test compound at its established
(e.g., 0.04 µM). Include a vehicle control (0.1% DMSO) and a positive control (1, 0.1 µM)[1]. Incubate for 72 hours. -
Fixation: Wash cells twice with cold PBS. Fix using a 2% formaldehyde/0.2% glutaraldehyde solution for 10-15 minutes at room temperature.
-
Enzymatic Staining: Wash three times with PBS. Add SA-β-gal staining solution (containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate buffer at strictly pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM
). -
Incubation: Incubate at 37°C without
for 12-16 hours (ambient prevents pH shifts that could cause false positives). -
Quantification: Analyze via high-content screening (HCS) imaging to quantify the percentage of senescent cells (identified by enlarged, flattened morphology and blue cytoplasmic precipitation).
Figure 2: Self-validating SA-β-gal workflow for senescence-inducing compound screening.
Kinase Inhibition (ALK, CDKs, VEGFR2)
The scaffold is highly effective in targeting kinase domains. For Anaplastic Lymphoma Kinase (ALK), piperidine carboxamide inhibitors stabilize an unusual DFG-shifted conformation [2]. The highly conserved DFG (Asp-Phe-Gly) motif's shift opens an extended hydrophobic pocket adjacent to the ATP-binding site, allowing the piperidine-3-carboxamide to achieve high selectivity over structurally related kinases like IGF1R[2]. Furthermore, benzothiazolyl piperidine-3-carboxamide derivatives act as multi-target inhibitors against CDKs (CDK2/5/6) and VEGFR2, utilizing the carboxamide to optimize hydration site displacement and hydrogen bonding within the kinase hinge regions[3].
Osteoporosis: Cathepsin K Inhibition
Cathepsin K (Cat K) is a cysteine protease uniquely capable of cleaving the triple helix of bone collagen at multiple sites, driving bone resorption in osteoporosis[4].
Mechanism of Action
Through fragment-based drug design, researchers identified that sulfonyl piperidine fragments occupy the P1 and P2 pockets of the Cat K active cavity. By utilizing a fragment growth strategy, the addition of a benzylamine group via the 3-carboxamide linker allows the derivative (e.g., Compound H-9 ) to reach and form critical hydrogen bonds and hydrophobic interactions within the deep P3 pocket, yielding an
Protocol 2: In Vitro Osteoclast Resorption Pit Assay
Causality & Validation: The use of RAW264.7 cells differentiated with RANKL ensures the physiological expression of Cat K in mature, multinucleated osteoclasts. 4, a clinical-stage Cat K inhibitor, is used as a reference standard to validate the translational relevance of the observed resorption pit reduction[4].
Step-by-Step Methodology:
-
Osteoclast Differentiation: Plate RAW264.7 macrophages on sterile bovine bone slices in 96-well plates. Differentiate cells by adding 50 ng/mL recombinant RANKL for 4 days.
-
Inhibitor Treatment: Treat the mature osteoclasts with varying concentrations of the piperidine-3-carboxamide derivative (0.01 - 1 µM) or MIV-711 (positive control) for an additional 48 hours[4].
-
Cell Removal: Aspirate media and remove cells by sonicating the bone slices in 1M
for 5 minutes. -
Visualization: Stain the bone slices with 1% Toluidine Blue to visualize the resorption pits.
-
Quantification: Image the slices using light microscopy and quantify the total resorbed area using ImageJ. A valid assay must demonstrate a >80% reduction in pit area in the MIV-711 control group.
Infectious Disease: Antimalarial Proteasome Inhibition
The Plasmodium falciparum 20S proteasome (Pf20S) is essential for parasite protein turnover. Piperidine carboxamides (such as SW042 and SW584 ) have been identified as potent, reversible inhibitors of the β5 subunit (Pf20Sβ5), which is responsible for chymotrypsin-like activity[5].
Mechanism of Action
Cryo-EM structural studies reveal that the piperidine carboxamide scaffold binds to a previously untargeted region distant from the catalytic threonine (T1)[5]. This unique allosteric or extended-pocket binding underlies the profound species selectivity of these compounds—they effectively kill the parasite while sparing the human proteasome, thereby minimizing host toxicity and providing oral efficacy in humanized murine models of malaria[5].
Quantitative Data Summary
The table below consolidates the bioactivity metrics of the leading piperidine-3-carboxamide derivatives discussed in the literature.
| Compound | Primary Target / Mechanism | Test System / Cell Line | Potency Metric | Therapeutic Indication |
| Compound 54 | Senescence Induction | A375 (Human Melanoma) | Oncology (Melanoma) | |
| Compound H-9 | Cathepsin K Inhibition | RAW264.7 (Osteoclasts) | Osteoporosis | |
| Compound 1 | ALK Inhibition (DFG-shifted) | ALK Kinase Assay | Oncology (Lymphoma) | |
| SW042 | Pf20Sβ5 Proteasome Inhibition | P. falciparum (Pf3D7/PfDd2) | Infectious Disease (Malaria) |
References
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules (2024). 4
-
Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters (2021). 1
-
4DCE: Crystal structure of human anaplastic lymphoma kinase in complex with a piperidine-carboxamide inhibitor. RCSB Protein Data Bank (2012). 2
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology (2024). 5
-
Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors. Journal of Computer-Aided Molecular Design (2025). 3
Sources
- 1. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 4. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Optimized Amide Coupling Protocols for Piperidine Carboxylic Acids and Cyclopropylmethylamine
Introduction & Mechanistic Rationale
Amide bond formation remains the most frequently executed reaction in medicinal chemistry and drug development. The coupling of piperidine carboxylic acids (e.g., piperidine-3-carboxylic acid or pipecolic acid) with cyclopropylmethylamine yields highly valuable pharmacokinetic scaffolds[1][2]. Piperidine rings serve as ubiquitous saturated heterocyclic building blocks, while the cyclopropylmethyl moiety is a privileged primary aliphatic group known to enhance metabolic stability and membrane permeability[1].
However, synthesizing these specific amides presents unique chemical challenges. Piperidine carboxylic acids must be
Coupling Reagent Selection & Quantitative Comparison
To build a self-validating and robust synthetic system, researchers must choose an activation strategy tailored to the substrate's steric hindrance and stereochemical sensitivity.
-
3: HATU generates a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) ester. The neighboring nitrogen atom in the triazole ring provides an anchimeric assistance effect, drastically accelerating aminolysis[2][3]. It is the gold standard for sterically hindered piperidine acids.
-
4: A classical carbodiimide approach. EDC forms a reactive O-acylisourea intermediate, which is immediately trapped by HOBt to form an active ester, suppressing the formation of inactive
-acylurea byproducts[4]. -
5: Propylphosphonic anhydride (T3P) is a cyclic phosphonic anhydride that provides exceptional low-epimerization coupling[5]. It is highly scalable, non-explosive, and its byproducts are completely water-soluble, making workup trivial[6].
Table 1: Quantitative Comparison of Coupling Reagents for Piperidine Acids
| Reagent System | Typical Yield (%) | Epimerization Risk | Atom Economy | Byproduct Removal | Cost (Scale-up) |
| HATU / DIPEA | 85 - 95% | Low-Moderate | Poor | Chromatography | High |
| EDC / HOBt | 70 - 85% | Low | Moderate | Aqueous Wash | Moderate |
| T3P / Pyridine | 80 - 95% | Very Low | Moderate | Aqueous Wash | Low-Moderate |
Reaction Workflow & Logical Relationships
Caption: Logical workflow of carboxylic acid activation and subsequent aminolysis for amide bond formation.
Detailed Experimental Protocols
Pre-Reaction Validation: Ensure the piperidine nitrogen is protected (e.g.,
Protocol A: High-Efficiency Coupling using HATU (Solution Phase)
Recommended for: Sterically hindered substrates (e.g., N-Boc-piperidine-2-carboxylic acid) and discovery-scale synthesis.
-
Pre-activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the
-Boc-piperidine carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous -Dimethylformamide (DMF) to achieve a 0.2 M concentration[2][3]. -
Base Addition: Add
-Diisopropylethylamine (DIPEA) (3.0 equiv).-
Causality Note: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups reduce its nucleophilicity, preventing it from competing with the primary amine or degrading the activated ester[3]. The solution will typically turn a distinct yellow color upon the formation of the active HOAt ester.
-
-
Aminolysis: Stir the mixture at room temperature for 15 minutes, then add cyclopropylmethylamine (1.2 equiv) dropwise. Stir for 2–4 hours.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO₃ (to neutralize acidic byproducts), and brine[3].
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to remove trace tetramethylurea byproducts generated by HATU.
Protocol B: Scalable, Low-Epimerization Coupling using T3P
Recommended for: Process scale-up,
-
Preparation: Dissolve the
-Boc-piperidine carboxylic acid (1.0 equiv) and cyclopropylmethylamine (1.1 equiv) in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) at a 0.5 M concentration[5][6]. -
Base Addition: Add Pyridine (2.5 equiv) and cool the mixture to 0 °C in an ice bath.
-
Causality Note: Pyridine acts as both a base and a mild nucleophilic catalyst. The combination of T3P and Pyridine minimizes the formation of oxazolone intermediates, thereby suppressing epimerization pathways common in chiral acids[5].
-
-
Activation: Dropwise add T3P (50 wt% solution in EtOAc, 1.5 equiv).
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.
-
Workup: Quench the reaction with water.
-
Causality Note: The byproducts of T3P are highly water-soluble phosphonic acids, allowing them to be completely removed via simple aqueous extraction[6]. Wash the organic layer with water (2x), 1M HCl, saturated NaHCO₃, and brine.
-
-
Isolation: Dry over MgSO₄, filter, and concentrate. The product is typically obtained in >95% purity without the need for column chromatography.
Troubleshooting & Self-Validation System
To ensure the protocol operates as a self-validating system, researchers must integrate the following analytical checks:
-
Incomplete Conversion (TLC/LC-MS): If unreacted carboxylic acid remains, verify the quality of the HATU reagent. HATU is highly hygroscopic and degrades upon moisture exposure[3]. Alternatively, increase the pre-activation time (Step 1 of Protocol A) before adding the cyclopropylmethylamine.
-
Epimerization Detected (Chiral HPLC): If diastereomers are observed when coupling chiral piperidine acids, abandon uronium-based reagents (HATU/HBTU) and switch strictly to Protocol B (T3P/Pyridine). Ensure the reaction is kept strictly at 0 °C during the T3P addition[5].
-
Product Loss During Workup: Cyclopropylmethylamine amides can exhibit slight water solubility if the piperidine ring is unprotected. Always ensure the piperidine nitrogen remains Boc/Cbz protected during the acidic and basic aqueous washes.
References
-
[4] National Institutes of Health (PMC). "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." Available at:[Link]
-
[5] Organic Letters (ACS Publications). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Available at:[Link]
-
[2] Asian Journal of Chemistry. "Synthesis and Characterization of Piperidine-3-Carboxylic Acid Derivatives." Available at:[Link]
Sources
- 1. N-cyclopropyl-3-(methylamino)propanamide | Benchchem [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: Protecting Group Strategies for Piperidine Nitrogen Functionalization
Introduction and Strategic Rationale
The piperidine ring is a privileged pharmacophore embedded in numerous blockbuster drugs, including gliptins, targeted oncology agents, and complex alkaloids[1]. However, the inherent nucleophilicity and basicity of the piperidine secondary amine present significant challenges during multi-step syntheses[2]. To achieve regioselective α-functionalization, cross-coupling, or peptide conjugation, the nitrogen must be temporarily masked[3].
The strategic selection of a protecting group—such as tert-Butyloxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), or Benzyloxycarbonyl (Cbz)—dictates the orthogonal pathways available for downstream functionalization[4]. This application note provides field-proven protocols, mechanistic causality, and self-validating workflows for the protection and deprotection of piperidine derivatives.
Orthogonal Protection Workflows
Caption: Orthogonal protection and functionalization workflows for piperidine nitrogen.
Comparative Analysis of Protecting Groups
To design a robust synthetic route, the stability and cleavage conditions of the protecting group must align with the functionalization strategy. The quantitative and qualitative parameters of common piperidine protecting groups are summarized below[4].
| Protecting Group | Reagent | Cleavage Condition | Stability Profile | Primary Byproducts |
| Boc | Boc₂O, Et₃N | Strong Acid (TFA or HCl) | Stable to strong bases (organolithiums), nucleophiles, and catalytic hydrogenation. | Isobutylene (gas), CO₂ (gas) |
| Fmoc | Fmoc-Cl, Na₂CO₃ | Secondary Amine (20% Piperidine) | Highly stable to acids (TFA, HF). Sensitive to basic conditions. | Dibenzofulvene-adduct, CO₂ |
| Cbz (Z) | Cbz-Cl, Base | Hydrogenolysis (H₂, Pd/C) or HBr/AcOH | Stable to mild acids and bases. Cleaved by strong Lewis acids or hydrogenation. | Toluene, CO₂ |
| Benzyl (Bn) | Bn-Br, K₂CO₃ | Hydrogenolysis (H₂, Pd/C) | Extremely robust to both strong acids and bases. | Toluene |
Experimental Protocols & Mechanistic Causality
Protocol 1: N-Boc Protection of Piperidine
Causality & Mechanism : The piperidine nitrogen acts as a nucleophile, attacking the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). This forms a tetrahedral intermediate that collapses to expel a tert-butyl carbonate anion. The anion spontaneously decarboxylates into tert-butoxide and CO₂, driving the reaction forward thermodynamically[5].
Step-by-Step Methodology :
-
Initialization : Dissolve the piperidine derivative (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the flask to 0 °C using an ice bath to control the exothermic nature of the initial addition.
-
Base Addition : Add triethylamine (Et₃N, 1.5 eq) dropwise. Note: The base neutralizes any acid salts of the starting piperidine and acts as an acid scavenger.
-
Reagent Addition : Slowly add Boc₂O (1.2 eq) dissolved in a minimal amount of DCM.
-
Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.
-
Self-Validation Check : Monitor the reaction via Thin Layer Chromatography (TLC). A Ninhydrin stain must be used; the disappearance of the deep purple spot (free secondary amine) and the appearance of a UV-active/Ninhydrin-negative spot confirms complete conversion[6].
-
Work-up : Wash the organic layer sequentially with 10% aqueous citric acid (to remove unreacted amine and Et₃N), saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[7].
Protocol 2: Acidic Deprotection of N-Boc Piperidine
Causality & Mechanism : Protonation of the carbamate oxygen by Trifluoroacetic acid (TFA) induces the expulsion of a tert-butyl carbocation. The resulting carbamic acid intermediate undergoes rapid proton transfer and decarboxylation to yield the deprotected piperidinium trifluoroacetate salt[5].
Step-by-Step Methodology :
-
Preparation : Dissolve the N-Boc piperidine in DCM (0.1 M). Cool to 0 °C.
-
Cleavage : Add neat TFA dropwise until a 1:1 (v/v) ratio of TFA:DCM is achieved[8].
-
Scavenging (Critical Step) : If the molecule contains electron-rich aromatic rings (e.g., tryptophan or tyrosine derivatives), add 0.5% dithioethane (DTE) or triisopropylsilane (TIPS) to scavenge the highly reactive tert-butyl carbocations and prevent unwanted Friedel-Crafts alkylation.
-
Observation & Validation : Stir at room temperature for 1.5 hours. The reaction is visually self-validating: the cessation of CO₂ effervescence indicates the completion of decarboxylation[5].
-
Advanced Work-up for Water-Soluble Amines : Standard aqueous basic work-up can cause water-soluble piperidines to be lost in the aqueous layer. Instead, evaporate the TFA/DCM under reduced pressure. Dissolve the crude sticky residue in methanol and stir with Amberlyst A21 (a weakly basic ion-exchange resin) for 30 minutes. Filter through a cotton plug and evaporate to obtain the pure free base without an aqueous extraction[9].
Protocol 3: Fmoc Deprotection (Self-Validating System)
Causality & Mechanism : Fmoc cleavage relies on an E1cB elimination mechanism. The basic piperidine abstracts the highly acidic proton at the 9-position of the fluorenyl ring. The resulting carbanion collapses, ejecting the carbamate group and forming dibenzofulvene (DBF). Excess piperidine immediately attacks the reactive DBF to form a stable piperidine-dibenzofulvene adduct, preventing it from re-alkylating the liberated piperidine nitrogen[4][10].
Step-by-Step Methodology :
-
Preparation : Dissolve the N-Fmoc piperidine derivative in a solution of 20% Piperidine in N,N-Dimethylformamide (DMF)[11].
-
Execution : Stir the mixture at room temperature for 30 minutes.
-
Quantitative Self-Validation : The reaction generates the piperidine-dibenzofulvene adduct, which has a distinct UV absorption maximum. Take a 10 µL aliquot, dilute in 1 mL of DMF, and measure the UV absorbance at 301 nm. The concentration of the cleaved Fmoc group can be precisely quantified using the Beer-Lambert law (
), confirming 100% deprotection[6]. -
Isolation : Concentrate the mixture under high vacuum to remove DMF and piperidine. Purify the residue via silica gel chromatography or precipitate the product using cold diethyl ether[7].
Conclusion
Mastering the protection and deprotection of the piperidine nitrogen is foundational to modern synthetic and medicinal chemistry. By leveraging the orthogonal reactivities of Boc (acid-labile), Fmoc (base-labile), and Cbz (hydrogenolysis-labile) groups, chemists can execute complex functionalizations—from transition metal cross-couplings to solid-phase peptide synthesis—with high fidelity and minimal side reactions.
References
-
Greene's Protective Groups in Organic Synthesis. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. URL:[Link]
-
Approaches to α-functionalization of piperidines by C–H activation. ResearchGate. URL:[Link]
-
Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. URL:[Link]
-
Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis. Beilstein Journals. URL: [Link]
-
Orthogonal Electrochemical Amine Deprotection. ChemRxiv. URL: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Library Synthesis Using N-(Cyclopropylmethyl)piperidine-3-carboxamide
Abstract
This guide details the strategic application of N-(Cyclopropylmethyl)piperidine-3-carboxamide (CAS: Variable/Generic) as a core scaffold in combinatorial library synthesis.[1] The piperidine-3-carboxamide moiety is a "privileged structure" in medicinal chemistry, frequently associated with GPCR modulation (e.g., 5-HT1A, chemokine receptors) and kinase inhibition. The inclusion of the cyclopropylmethyl group enhances metabolic stability by blocking the
Strategic Rationale & Pharmacophore Insights
The "Magic Methyl" & Cyclopropyl Effect
The selection of the
-
Metabolic Stability: The C-H bonds of a cyclopropane ring possess higher dissociation energy (~106 kcal/mol) compared to acyclic alkanes, significantly reducing susceptibility to Cytochrome P450-mediated oxidative dealkylation [1].
-
Conformational Rigidity: The group adds steric bulk and rigidity, often improving potency by filling lipophilic pockets more effectively than flexible alkyl chains [2].
The Piperidine-3-Carboxamide Core
This scaffold provides a specific vector for diversity.[1] While the carboxamide at position 3 engages in hydrogen bonding (donor/acceptor), the secondary amine at position 1 serves as the "diversity handle."
-
Key Target Classes: Serotonin receptors (5-HT), CCR antagonists, and JAK inhibitors [3].[1]
Chemical Properties & Handling[1][2]
| Property | Specification |
| Molecular Weight | ~182.26 g/mol (Base Scaffold) |
| Physical State | White to off-white solid or viscous oil |
| Solubility | Soluble in DCM, MeOH, DMSO, DMF |
| pKa (Calc) | ~9.5 (Secondary Piperidine Nitrogen) |
| Storage | Hygroscopic; Store at +4°C under Argon |
Library Synthesis Protocols
The following protocols are designed for parallel synthesis in 96-well blocks or individual reaction vials. They utilize "scavenger" or "catch-and-release" purification to avoid time-consuming column chromatography.[1]
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available for this scaffold.
Caption: Divergent synthesis pathways utilizing the secondary amine handle to generate three distinct library classes.
Protocol A: Reductive Amination (Tertiary Amine Library)
This reaction creates a tertiary amine, maintaining the basicity of the nitrogen, which is crucial for the SCX purification step.
Reagents:
-
Aldehyde monomer (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (2.0 equiv)
-
Acetic acid (catalytic)
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]
Step-by-Step:
-
Dispense: Add 0.1 mmol of N-(Cyclopropylmethyl)piperidine-3-carboxamide (dissolved in 0.5 mL DCE) to each reaction vial.
-
Activate: Add 0.12 mmol of the aldehyde monomer and 10 µL of Acetic Acid. Shake for 30 minutes at Room Temperature (RT) to form the imine/iminium species.[1]
-
Reduce: Add 0.2 mmol of STAB (as a solid or suspension in DCE).
-
Incubate: Shake vigorously at RT for 16 hours.
-
Quench: Add 0.5 mL of 1M NaOH (aq). Vortex to destroy excess hydride.[1]
-
Purify: Proceed immediately to Section 5 (SCX Purification) .
Protocol B: Urea Synthesis (Peptidomimetic Library)
Ureas are neutral, stable linkers.[1] Note: The product is non-basic. SCX purification cannot be used to "catch" the product, only to remove unreacted starting material.
Reagents:
Step-by-Step:
-
Dispense: Add 0.1 mmol of scaffold (in DCM) to the vial.
-
Add Base: Add TEA (0.15 mmol).
-
React: Add Isocyanate (0.11 mmol). Shake at RT for 4 hours.
-
Scavenge (Self-Validating Step): Add 100 mg of Trisamine Resin (polymer-bound primary amine).[1] This resin reacts with excess isocyanate.[1] Shake for 2 hours.
-
Filter: Filter off the resin.[1] The filtrate contains the pure urea product.
-
Dry: Evaporate solvent.
Purification Strategy: SCX "Catch-and-Release"
For Protocol A (and SNAr reactions), Strong Cation Exchange (SCX) cartridges provide a high-throughput alternative to HPLC.[1] This relies on the basicity of the piperidine nitrogen.
Mechanism of Action
-
Catch: The basic product (
) protonates and binds to the sulfonic acid resin.[1] Neutral impurities (excess aldehydes, non-basic byproducts) do not bind.[1] -
Release: Ammonia in Methanol deprotonates the product, releasing it from the resin.
SCX Workflow Diagram
Caption: Solid Phase Extraction (SCX) protocol for isolating basic amine products from neutral impurities.
Detailed SCX Protocol
-
Conditioning: Pre-wet a 500 mg SCX cartridge with 3 mL MeOH.
-
Loading: Acidify the crude reaction mixture (from Protocol A) with 0.5 mL acetic acid. Load onto the cartridge. Flow rate: ~1 mL/min.[1][3][4]
-
Washing: Wash with 2 x 3 mL MeOH. Discard the wash (contains non-basic impurities).
-
Elution: Elute with 2 x 2 mL of 2M NH3 in MeOH . Collect this fraction.
-
Finishing: Concentrate the ammonia fraction under vacuum (Genevac or SpeedVac) to yield the free base.
Quality Control & Validation Criteria
To ensure the library is "screen-ready," adhering to the following acceptance criteria is mandatory.
| Parameter | Method | Acceptance Criteria |
| Purity | LC-MS (UV 254 nm) | > 85% (ELSD > 90%) |
| Identity | MS (ESI+) | [M+H]+ within ± 0.4 Da |
| Solvent Residual | 1H NMR (Random 5% check) | < 5% wt/wt |
| Appearance | Visual Inspection | No particulate matter after DMSO dissolution |
Troubleshooting Tip: If low recovery is observed in SCX, ensure the elution solvent is fresh. Ammonia in methanol can lose titer over time, failing to fully deprotonate the amine.
References
-
Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[5][6] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
-
Welsch, M. E., et al. (2010).[1] Privileged scaffolds for library design and drug discovery.[1] Current Opinion in Chemical Biology, 14(3), 347-361.[1] Link
-
Min, J., et al. (2021).[1][2] Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities.[1][7] ACS Omega, 6(42), 28093–28105.[1] Link
-
Biotage. (2023).[1] Strategies for the Purification of Amine Libraries using SCX. Biotage Application Notes. Link
Sources
- 1. N-cyclopropyl-1-(4-phenylpyridin-3-yl)piperidine-4-carboxamide | C20H23N3O | CID 118450420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. biotage.com [biotage.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Validation of 5-HT1A Agonists Using Piperidine Scaffolds
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol
Executive Summary & Mechanistic Rationale
The serotonin 1A (5-HT1A) receptor is a major therapeutic target for neurobiological research, with agonists demonstrating profound efficacy in treating anxiety, depression, and schizophrenia[1]. Historically, arylpiperazine scaffolds (e.g., buspirone) have dominated 5-HT1A ligand design. However, the strategic replacement of the piperazine moiety with a piperidine scaffold has emerged as a superior approach for developing high-affinity, selective agonists (e.g., F13714) and dual-acting atypical antipsychotics[2][3].
The Causality of Scaffold Selection: Substituting the distal nitrogen of a piperazine with a carbon atom to form a piperidine ring fundamentally alters the molecule's physicochemical properties. This modification reduces the basicity (pKa) of the system, which enhances blood-brain barrier (BBB) penetration[4]. Furthermore, the piperidine ring introduces distinct conformational flexibility and the potential for stereocenters, allowing the ligand to preferentially stabilize the high-affinity, G-protein-coupled state of the 5-HT1A receptor[3]. This structural tuning is critical for achieving full agonist efficacy and mitigating oxidative deamination, thereby improving in vivo metabolic stability[4].
Pharmacological Pathway
5-HT1A receptors are G-protein-coupled receptors (GPCRs) that primarily couple to the Gi/o protein family. The binding of a piperidine-based agonist initiates a cascade that suppresses cellular excitability, a mechanism central to their anxiolytic and antipsychotic effects.
Fig 1. 5-HT1A receptor signaling pathway mediated by piperidine-based agonists.
Synthetic Strategy & Workflow
The synthesis of arylpiperidine-based 5-HT1A agonists (such as 5-piperidinyl-1H-benzo[d]imidazol-2(3H)-ones) requires a robust, multi-step approach[2]. The core strategy relies on a Suzuki-Miyaura cross-coupling to establish the carbon-carbon bond between the aryl core and the heterocycle, followed by saturation of the ring and a highly selective reductive amination to append the distal pharmacophore[2].
Fig 2. Multi-step synthetic workflow for piperidine-based 5-HT1A agonists.
Step-by-Step Experimental Protocols
The following protocols are engineered with built-in self-validating mechanisms to ensure high fidelity and yield during the synthesis of piperidine derivatives.
Protocol 4.1: Suzuki-Miyaura Cross-Coupling
Objective: Construct the C-C bond between an aryl halide and a cyclic vinyl boronate to yield an aryl-tetrahydropyridine intermediate[2].
-
Preparation: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq) and 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.2 eq).
-
Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).
-
Causality Note: Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand enforces a wide bite angle, which accelerates the reductive elimination step and prevents catalyst degradation when coupling sterically hindered aryl systems.
-
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). The biphasic nature ensures optimal solubility of both the organic substrates and the inorganic base.
-
Reaction: Stir at 90 °C under an argon atmosphere for 12 hours.
-
Self-Validation: Monitor via TLC (3:1 Hexane/EtOAc). The reaction is complete when the UV-active starting material spot disappears and palladium black precipitates, physically indicating catalyst turnover exhaustion.
-
Workup: Filter through a Celite pad, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.
Protocol 4.2: Catalytic Hydrogenation & Deprotection
Objective: Saturate the tetrahydropyridine double bond and remove the Boc protecting group to isolate the free piperidine scaffold.
-
Hydrogenation: Dissolve the intermediate in anhydrous Methanol (0.1 M). Add 10% Pd/C (10% w/w).
-
Causality Note: Methanol is utilized as a protic solvent to stabilize the transition state of the alkene reduction, drastically reducing reaction time compared to aprotic alternatives.
-
-
Reaction: Place the mixture in a Parr shaker under H₂ gas (50 psi) at room temperature.
-
Self-Validation: The reaction progress is self-validated by monitoring the pressure gauge. The reaction is deemed strictly complete when the pressure drop ceases, indicating zero further H₂ uptake.
-
Deprotection: Filter the catalyst carefully, concentrate the filtrate, and resuspend in a 1:4 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) for 2 hours at room temperature to cleave the Boc group[2].
-
Workup: Neutralize with saturated NaHCO₃, extract with DCM, and concentrate to yield the arylpiperidine core.
Protocol 4.3: Reductive Amination
Objective: N-alkylation of the piperidine core with a biarylaldehyde to finalize the 5-HT1A agonist structure[2].
-
Imine Formation: Dissolve the arylpiperidine (1.0 eq) and the target biarylaldehyde (1.1 eq) in 1,2-Dichloroethane (DCE, 0.1 M). Stir for 1 hour at room temperature.
-
Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise.
-
Causality Note: NaBH(OAc)₃ is a mild, sterically bulky reducing agent. It is explicitly chosen over NaBH₄ because it selectively reduces the transient iminium ion without attacking the unreacted aldehyde, thereby preventing the formation of contaminating primary alcohols[2].
-
-
Reaction: Stir at room temperature for 16 hours.
-
Self-Validation: Validate completion via LC-MS. The successful reaction is confirmed by the complete disappearance of the iminium intermediate peak (m/z [M+H]⁺ - 2) and the emergence of the final product mass.
-
Purification: Quench with aqueous NaOH (1 M) to break down boron complexes, extract with DCM, and purify via preparative HPLC.
Quantitative Binding Data
The structural shift from piperazine to piperidine profoundly impacts receptor binding profiles. The table below summarizes the binding affinities (Ki) of representative scaffolds, demonstrating the high affinity of piperidine derivatives for 5-HT1A and their utility in multi-target (e.g., D2/5-HT1A) drug design[2][3][5].
| Compound / Ligand | Core Scaffold | 5-HT1A Affinity (Ki, nM) | D2 Affinity (Ki, nM) | Pharmacological Profile |
| F13714 | Piperidine | 0.1 | >1000 | Highly Selective Full Agonist |
| Bifeprunox | Piperazine | 0.15 | 0.8 | Dual D2/5-HT1A Partial Agonist |
| Compound 22 | Piperidine | 4.6 | 23.0 | Multi-target Atypical Antipsychotic |
| Compound 14 | Piperidine | 6.8 | 14.8 | Multi-target Atypical Antipsychotic |
Data aggregated from in vitro radioligand binding assays utilizing [3H]8-OH-DPAT for 5-HT1A and [3H]spiperone for D2 receptors[3][5].
Conclusion
The integration of piperidine scaffolds into 5-HT1A agonist design represents a sophisticated evolution in medicinal chemistry. By utilizing the highly controlled, self-validating synthetic workflows detailed above—specifically Suzuki-Miyaura coupling followed by selective reductive amination—researchers can reliably generate libraries of piperidine derivatives. These molecules not only exhibit exceptional binding affinities but also offer tunable functional profiles ranging from highly selective full agonists to balanced, multi-target atypical antipsychotics.
References
- Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones.Journal of Enzyme Inhibition and Medicinal Chemistry (via NIH).
- Radiosynthesis and Preclinical Evaluation of 18F-F13714 as a Fluorinated 5-HT1A Receptor Agonist Radioligand for PET Neuroimaging.Journal of Nuclear Medicine.
- Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics.PLOS One.
- Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy.European Journal of Medicinal Chemistry (via NIH).
- SYNTHESIS OF SEROTONERGIC AGENTS.UCL Discovery.
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiosynthesis and Preclinical Evaluation of 18F-F13714 as a Fluorinated 5-HT1A Receptor Agonist Radioligand for PET Neuroimaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics | PLOS One [journals.plos.org]
Microwave-Assisted Synthesis of Carboxamide Derivatives
Application Note & Protocol Guide
Executive Summary
The carboxamide group (
Microwave-Assisted Organic Synthesis (MAOS) has emerged as the superior methodology for amidation. By leveraging dielectric heating , researchers can achieve direct condensation of carboxylic acids and amines—often without solvents or coupling agents—reducing reaction times from hours to minutes while significantly improving purity profiles. This guide details the mechanistic principles and provides validated protocols for synthesizing carboxamide derivatives using microwave irradiation.
Mechanism of Action: Dielectric Heating
Understanding why microwave synthesis works is critical for optimizing protocols. Unlike conventional conductive heating (oil bath), which heats from the outside in, microwaves heat the reaction mixture directly through two primary mechanisms:[1][2][3]
-
Dipolar Polarization: Polar molecules (solvents or reagents like carboxylic acids) try to align with the oscillating electric field.[4] As the field alternates (typically 2.45 GHz), the molecules rotate, generating heat through molecular friction.
-
Ionic Conduction: Dissolved ions (catalysts, salts) oscillate back and forth under the electric field, colliding with neighboring molecules and generating heat.
The "Microwave Effect":
While debated, the consensus is that the observed rate enhancements are primarily thermal. However, the ability to rapidly reach temperatures far above the solvent's boiling point (in sealed vessels) allows reactions to overcome high activation energy barriers (
Figure 1: Mechanism of Dielectric Heating in Microwave Synthesis.
Strategic Advantages
| Feature | Conventional Heating (Oil Bath) | Microwave Irradiation | Impact on Drug Dev |
| Heat Transfer | Convection/Conduction (Slow, Gradient) | Dielectric (Instant, Volumetric) | Rapid screening of libraries. |
| Reaction Time | Hours to Days | Minutes (1–20 min) | Faster Design-Make-Test cycles. |
| Solvent | Required for heat transfer | Optional (Solvent-free possible) | Green chemistry compliance. |
| Yield/Purity | Variable; side reactions common | High; cleaner profiles | Reduced purification burden. |
Validated Experimental Protocols
Protocol A: Direct Amidation (Solvent-Free / Green)
Best for: Robust substrates, "Green" chemistry requirements, large-scale batches. Principle: Direct condensation of acid and amine driven by thermal dehydration, eliminating coupling reagents.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
Optional: Catalyst (e.g., Ceric Ammonium Nitrate (CAN) 1-5 mol% or Silica Gel)
Workflow:
-
Preparation: In a microwave-compatible glass vial (e.g., 10 mL or 30 mL), mix the carboxylic acid and amine.
-
Note: If solids, grind them together to ensure intimate contact.
-
Catalyst: If using CAN or Silica, add it now and mix well.
-
-
Sealing: Cap the vial with a Teflon-lined septum.
-
Irradiation:
-
Mode: Dynamic Power (maintain target Temp).
-
Temperature: 140°C – 150°C.[5]
-
Time: 5 – 15 minutes.
-
Stirring: High (magnetic stir bar is essential for heat distribution).
-
-
Workup:
-
Cool to room temperature (compressed air cooling).
-
Dissolve the residue in EtOAc or DCM.
-
Wash with 1M HCl (to remove unreacted amine) and sat.
(to remove unreacted acid). -
Dry over
and concentrate. -
Result: High purity amide often requiring no chromatography.[6]
-
Protocol B: Coupling Agent Promoted (Difficult Substrates)
Best for: Chiral substrates (prevents racemization), sterically hindered amines, or heat-sensitive moieties. Principle: Uses a coupling agent (TBTU/HATU) to activate the acid, with MW accelerating the nucleophilic attack.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.1 equiv)
-
Coupling Agent: TBTU or HATU (1.1 equiv)
-
Base: DIPEA (2.0 - 3.0 equiv)
-
Solvent: DMF, Acetonitrile, or Water (Green alternative).
Workflow:
-
Activation: Dissolve Acid, Coupling Agent, and Base in the solvent (2-5 mL). Stir for 1-2 min at RT.
-
Addition: Add the Amine.
-
Irradiation:
-
Temperature: 60°C – 80°C (Lower temp preserves chirality).
-
Time: 2 – 10 minutes.
-
-
Workup: Standard aqueous extraction.
Optimization & Troubleshooting
Solvent Selection Guide (Loss Tangent )
The ability of a solvent to absorb microwave energy is measured by its loss tangent (
-
High Absorbers (
): Ethanol, DMSO, Methanol, Nitrobenzene. Use for rapid heating.[3] -
Medium Absorbers (
): Water, DMF, Acetonitrile. Standard choices. -
Low Absorbers (
): Hexane, Toluene, DCM. Transparent to MW; require a "susceptor" (e.g., ionic liquid or polar reactant) to heat.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation or water presence | Dry reagents; Switch to Protocol B (Coupling Agent); Increase Temp by 10°C. |
| Vessel Failure | Excessive pressure | Reduce reaction volume; Ensure "headspace" is >50%; Check solvent boiling point vs. target temp. |
| Impurity Profile | Thermal degradation | Reduce Temp and extend Time; Switch from Protocol A to B. |
| Inconsistent Heating | Low polarity solvent | Add a "doping" agent (e.g., small amount of ionic liquid or alcohol) to increase absorbance. |
Workflow Visualization
Figure 2: Decision Tree for Microwave-Assisted Amidation Protocols.
Safety Considerations
-
Sealed Vessels: Microwave reactions in sealed tubes generate significant pressure. Always respect the pressure limit of your specific reactor (typically 20-30 bar).
-
Superheating: Solvents can reach temperatures well above their atmospheric boiling points. Allow vessels to cool to <50°C before opening to prevent "bumping" or eruption.
-
Metal Contamination: Never use metal stir bars or metallic catalysts unless the reactor is specifically designed for them, as they can cause arcing.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.Link
-
Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed / Semantic Scholar.Link
-
Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. Taylor & Francis.[5]Link
-
Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Green Chemistry (RSC).Link
-
Microwave-acceleration of Carboxamides Formation Using Water Soluble Condensing Agent DMT-MM. Consensus/Tetrahedron Letters.Link
-
Theory of Microwave Heating for Organic Synthesis. CEM Corporation.Link
Sources
- 1. chimia.ch [chimia.ch]
- 2. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 3. mdpi.com [mdpi.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
Technical Support Center: Solubility Optimization for CPM-Piperidine Derivatives
The following technical guide is designed for researchers and drug development professionals encountering solubility challenges with N-cyclopropylmethyl (CPM) piperidine derivatives .
These compounds are ubiquitous in medicinal chemistry—frequently appearing as privileged scaffolds in GPCR ligands (e.g., Opioid, Dopamine receptors) and kinase inhibitors.[1] However, the unique physicochemical combination of a highly basic piperidine nitrogen (
Executive Summary: The CPM Paradox
N-cyclopropylmethyl piperidine derivatives present a dual challenge:
-
High Lipophilicity: The CPM group significantly increases
compared to methyl/ethyl analogs, driving aggregation in aqueous media.[1] -
Phase Separation: These derivatives frequently "oil out" rather than crystallize during synthesis due to the rotational freedom of the
-Cyclopropyl bond, complicating purification and formulation.[1][2]
Module 1: Physicochemical Diagnostics
Understand the root cause before attempting a fix.
1.1 The "pH-Lipophilicity" Trap
Most solubility issues with CPM-piperidines arise from a misunderstanding of the Intrinsic Solubility (
-
The Basic Center: The piperidine nitrogen is a basic center.[1] At physiological pH (7.4), if the
is , the compound is predominantly ionized ( ).[1] However, the 1% neutral species is often so lipophilic (due to the CPM group) that it drives precipitation.[1] -
The Aggregation Threshold: Unlike simple amines, CPM-piperidines tend to form micelle-like aggregates at concentrations as low as 1-10
in assay buffers, leading to false positives in screening (Promiscuous Inhibitors).[1][2]
Diagnostic Table: Expected Properties
| Parameter | Typical Value | Implication for Solubility |
|---|
|
Module 2: Troubleshooting Solid State Issues (Synthesis & Purification)
Issue: "My compound is an oil and won't crystallize."
CPM-piperidines often refuse to crystallize as free bases.[1][2] This is due to the entropic penalty of packing the flexible cyclopropylmethyl group into a lattice.
Protocol 2.1: The "Anti-Oil" Salt Screen
Do not default to HCl. Hydrochloride salts of CPM-piperidines are frequently hygroscopic gums.[1][2] Use the Rigid Counterion Strategy to force lattice formation.
Recommended Counterions:
-
Fumaric Acid: (Trans-isomer enforces rigidity; often forms 2:1 or 1:1 salts).[1][2]
-
Oxalic Acid: (High lattice energy, good for purification, though toxic for final drugs).[1][2]
-
p-Toluenesulfonic Acid (Tosylate): Lipophilic counterion that matches the hydrophobicity of the CPM group.[1][2]
Step-by-Step Crystallization Workflow:
-
Dissolve the "oily" free base in a minimal amount of Isopropanol (IPA) or Ethyl Acetate .[1]
-
Add 1.05 equivalents of the acid (dissolved in hot ethanol).
-
Critical Step: If oiling occurs immediately, reheat to dissolve, then turn off the stirrer. Let it cool undisturbed. Stirring induces oiling; static cooling induces nucleation.[1][2]
Module 3: Biological Assay Troubleshooting
Issue: "Compound precipitates when added to cell culture media."
This is the classic "Crash Out" phenomenon. You dissolve the drug in DMSO (20 mM), dilute 1000x into media, and see a fine precipitate or loss of activity.
Visual Logic: The Precipitation Pathway
The following diagram illustrates the decision process for rescuing a crashing compound.
Caption: Decision logic for troubleshooting precipitation events in biological assays. Blue nodes indicate active intervention strategies.
Protocol 3.1: The "Intermediate Dilution" Method
Direct dilution from 100% DMSO to aqueous buffer creates a massive polarity shock, causing immediate precipitation of hydrophobic CPM derivatives.[1]
-
Prepare Stock: 10 mM in DMSO.
-
Intermediate Step: Dilute stock 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM).
-
Final Step: Dilute this intermediate solution into the assay media. The cosolvent bridge prevents the rapid nucleation of the neutral species.[1]
Module 4: Frequently Asked Questions (FAQs)
Q1: Why does my CPM-piperidine derivative turn pink/brown upon storage?
-
Answer: Piperidines, especially secondary amines or those with benzylic-like protons (like the CPM group), are susceptible to N-oxidation or radical oxidation at the
-carbon.[1][2] -
Fix: Store as a salt form (HCl or Fumarate). Free bases are much more reactive.[1][2] Flush vials with Argon.
Q2: I need to inject this into mice. pH 7.4 buffer isn't working. What formulation do you recommend?
-
Answer: Do not force pH 7.4. For basic drugs (
), solubility increases logarithmically as pH drops.[1][2] -
Formulation: Use 10% Cyclodextrin (HP-
-CD) in 25 mM Citrate Buffer (pH 4.5) . The acidic pH ensures the nitrogen is protonated (soluble), while the cyclodextrin shields the lipophilic CPM tail. This is well-tolerated for IP/IV/PO administration.[1][2]
Q3: The HCl salt is a hygroscopic goo.[1] How do I get a handleable solid?
-
Answer: This is common.[1][2][3][4] The chloride ion is small and has high charge density, often holding onto water.[1] Switch to Fumarate (creates H-bond networks) or Tartrate .[1][2] Alternatively, try lyophilization from t-Butanol/Water to create an amorphous solid if crystallinity isn't strictly required for early testing.[1][2]
References
-
Physicochemical Properties of Piperidines
-
Lipophilicity of Cyclopropylmethyl Group
-
Salt Selection Strategies
-
Troubleshooting Assay Precipitation
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Buy 1-(6-amino-5-chloropyrimidin-4-yl)-N-(cyclopropylmethyl)piperidine-3-carboxamide [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LIPOPHILIC SALTS - Opportunities & Applications in Oral Drug Delivery [drug-dev.com]
Optimization of amide bond formation with HATU or EDC
Technical Support Center: Advanced Amide Bond Formation Topic: Optimization & Troubleshooting for HATU and EDC Coupling Chemistries Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Right Tool" Philosophy
In drug discovery and peptide synthesis, the choice between HATU (a uronium/guanidinium-based reagent) and EDC (a carbodiimide) is rarely a matter of preference—it is a matter of chemical necessity dictated by your substrate's solubility, steric hindrance, and sensitivity to epimerization.[1]
This guide is not a generic cookbook. It is a decision-making engine designed to help you navigate the mechanistic nuances of these two powerful reagents. We address the why behind the failure modes, ensuring your next reaction is designed for success, not just hope.
Module 1: HATU – The Steric Powerhouse
Best For: Intramolecular cyclizations, sterically hindered non-natural amino acids, and rapid solid-phase peptide synthesis (SPPS).[1] The Trade-off: High cost, difficult byproduct removal (tetramethylurea), and risk of guanidinylation if mishandled.[1]
The HATU Activation Workflow
Visualizing the critical "Order of Addition" to prevent side reactions.
Figure 1: HATU Activation Cycle.[1] Note the red dashed line: adding amine before the acid is activated leads to irreversible guanidinium byproduct formation.
HATU Troubleshooting & FAQ
Q: My LCMS shows a mass of [M + 99] or [M + 100]. What happened? A: You have likely formed a Guanidinium byproduct .
-
The Cause: The amine reacted directly with the HATU reagent before the carboxylic acid could form the active ester. This happens when the activation step is too slow or the amine is added too early.
-
The Fix: Adopt a strict Pre-activation Protocol .
Q: The reaction mixture turned deep black/brown instantly. Is my product gone? A: Not necessarily, but it indicates HOAt decomposition or trace metal contamination.
-
The Science: The leaving group in HATU is HOAt (1-hydroxy-7-azabenzotriazole).[1][2][3][4] In the presence of strong bases or upon prolonged standing, HOAt can degrade into dark-colored polymeric species.
-
The Fix:
Q: I am seeing significant epimerization (racemization) of my chiral acid. A: You are likely using too much base or allowing the reaction to run too long.[1]
-
The Mechanism: The basic conditions required for HATU can promote proton abstraction from the
-carbon of the activated ester, leading to an oxazolone intermediate which loses chiral integrity. -
The Fix:
-
Switch Base: Use TMP (2,4,6-trimethylpyridine) instead of DIPEA.[1] It is a weaker base that is sufficient for activation but less prone to causing proton abstraction [1].
-
Reduce Base: Use only 1.0 equiv of base for activation if your amine is a free base.
-
Module 2: EDC – The Bioconjugation Specialist
Best For: Aqueous reactions, protein conjugation, and products requiring simple acidic workups (urea byproduct is water-soluble).[1]
The Trade-off: Slower kinetics than HATU; requires careful pH monitoring to prevent
The EDC/NHS "pH Paradox" Workflow
Visualizing the two-step pH requirement for optimal yield.
Figure 2: EDC/NHS Two-Step Coupling. Note the distinct pH requirements for Step 1 vs. Step 2.
EDC Troubleshooting & FAQ
Q: My yield is low, and I isolated a stable byproduct that isn't my amide.
A: You likely formed the
-
The Mechanism: The O-acylisourea intermediate formed by EDC is unstable.[1][5] Without a nucleophile (amine) or a stabilizer (NHS) present immediately, it rearranges irreversibly via an intramolecular O-to-N acyl transfer [2].[1]
-
The Fix:
Q: Why did my protein precipitate when I added EDC? A: You likely hit the Isoelectric Point (pI) or crosslinked the protein to itself.
-
The Fix:
-
Check pI: Ensure your reaction pH is at least 1-2 units away from the protein's pI.[1][6]
-
Two-Step Method: Do not mix Protein A (Carboxyl), Protein B (Amine), and EDC all at once.[1] Activate Protein A with EDC/NHS first, remove excess EDC (desalting column), then add Protein B.[1] This prevents Protein A-Protein A crosslinking.[1]
-
Q: What is the optimal buffer system? A: MES for activation; Phosphate for coupling.[5]
-
Protocol:
-
Perform activation in 0.1 M MES buffer (pH 5.5) . EDC is most active here, and hydrolysis is slow.
-
After activation, adjust pH to 7.2–7.5 using concentrated Phosphate or Bicarbonate buffer to deprotonate the amine for the coupling step.
-
Warning: Avoid Citrate (contains carboxyls) or Tris (contains amines) as buffers; they will compete with your reagents.[1]
-
Module 3: Comparative Selection Matrix
| Feature | HATU | EDC / EDC-HCl |
| Primary Mechanism | Uronium (Active Ester) | Carbodiimide (Zero-length) |
| Reactivity | Extremely High (Minutes) | Moderate (Hours) |
| Solvent Compatibility | DMF, NMP, DMAc (Organic) | Water, Buffer, DCM, DMF |
| Byproduct Removal | Difficult (Tetramethylurea/HOAt) | Easy (Water soluble urea) |
| Cost | $ | |
| Racemization Risk | Low (if base is controlled) | Moderate (requires HOBt/NHS) |
| Best Application | Difficult couplings, hindered AA, SPPS | Bioconjugation, easy purification |
Module 4: Standard Operating Procedures
Protocol A: High-Efficiency HATU Coupling (Organic Phase)
For synthesis of small molecules or peptides in DMF.[1]
-
Dissolution: Dissolve Carboxylic Acid (1.0 mmol) in DMF (5 mL).
-
Activation: Add HATU (1.1 mmol, 418 mg).
-
Base Addition: Add DIPEA (2.0 mmol, 348 µL). Solution should turn yellow.
-
Pre-activation: Stir at Room Temp for 3 minutes .
-
Coupling: Add Amine (1.0-1.2 mmol).
-
Workup: Dilute with EtOAc. Wash with 1N HCl (removes base/guanidines), then Sat.[1] NaHCO3 (removes acid/HOAt), then Brine.[1]
Protocol B: Two-Step EDC/NHS Coupling (Bioconjugation)
For conjugating a small molecule acid to a protein amine.[1]
-
Activation Buffer: Dissolve small molecule Acid in 0.1 M MES, pH 6.0 (or minimal DMSO if insoluble, then dilute).
-
Reagents: Add EDC (10 equiv relative to Acid) and Sulfo-NHS (25 equiv).
-
Incubation: React for 15 minutes at Room Temp.
-
Quench/Purify (Critical): If the acid is valuable, use a desalting column (PD-10) equilibrated with PBS to remove unreacted EDC.[1] If not, add 2-mercaptoethanol to quench EDC (optional, but prevents protein crosslinking).[1]
-
Coupling: Add the activated ester solution to the Protein solution (in PBS, pH 7.4).
-
Incubation: React for 2 hours at Room Temp or overnight at 4°C.
References
-
Valeur, E., & Bradley, M. (2009).[1][7][8][9] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][8]
-
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[5][8][9][10][11][12][13] Tetrahedron, 61(46), 10827-10852.[1]
-
Thermo Fisher Scientific. (n.d.).[1] EDC Crosslinking Chemistry and Protocols.
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][2][3][4][13] An efficient peptide coupling additive.[1][14] Journal of the American Chemical Society, 115(10), 4397-4398.[1]
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Troubleshooting HPLC separation of piperidine enantiomers
Welcome to the Chiral Chromatography Support Center . As a Senior Application Scientist, I have designed this technical hub specifically for researchers and drug development professionals struggling with the enantioseparation of piperidine derivatives.
Piperidines present a unique chromatographic challenge: they are highly basic, secondary cyclic amines that often lack strong UV chromophores. This leads to a trifecta of common issues—severe peak tailing, poor chiral recognition, and low detection sensitivity. This guide synthesizes field-proven causality, diagnostic workflows, and self-validating protocols to help you achieve baseline resolution (Rs ≥ 1.5).
Diagnostic Workflow: Piperidine Enantioseparation
Before adjusting your instrument parameters, follow this logical decision tree to identify the root cause of your separation failure.
Caption: Diagnostic workflow for troubleshooting piperidine chiral HPLC separations.
Troubleshooting Guide & FAQs
Q1: Why are my piperidine enantiomer peaks exhibiting severe tailing (Asymmetry > 2.0) on a polysaccharide column? Causality & Solution: Piperidines are basic secondary amines (pKa ~10-11). Polysaccharide Chiral Stationary Phases (CSPs) are coated or immobilized onto a silica gel support. The residual silanol groups (Si-OH) on the silica are weakly acidic. During normal-phase chromatography, these silanols act as strong cation-exchange sites, causing the basic piperidine nitrogen to irreversibly adsorb or drag, resulting in severe tailing[1],[2]. Action: You must add a volatile basic modifier to your mobile phase. Adding 0.1% to 0.5% Diethylamine (DEA) or Triethylamine (TEA) competitively masks these acidic silanol sites, ensuring the separation is driven purely by the chiral selector rather than non-specific silica interactions[3],[4].
Q2: I added DEA, but I still have complete co-elution (no resolution). What is the next logical step? Causality & Solution: Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the CSP. If co-elution occurs, the specific spatial arrangement of your piperidine does not geometrically align with the chiral grooves of your current phase[1]. Action: Selectivity is the most influential parameter in chiral resolution[5]. If you are using an amylose-based phase (e.g., Chiralpak AD-H), switch to a cellulose-based phase (e.g., Chiralcel OD-H). Cellulose has a tighter, layered structure compared to the helical structure of amylose, which often reverses or creates selectivity for cyclic amines[5]. Additionally, try switching your organic modifier from Isopropanol (sterically bulky) to Ethanol (linear) to alter the hydrogen-bonding dynamics.
Q3: My piperidine derivative (e.g., 2-piperidinemethanol) lacks a strong UV chromophore. How can I improve my signal-to-noise ratio without using LC-MS?
Causality & Solution: Aliphatic piperidine rings lack conjugated
Q4: Can I use acidic additives instead of basic ones for piperidines? Causality & Solution: Yes, and sometimes it is superior. While basic additives mask silanols, using a combination of a base and a strong acid (e.g., DEA + Trifluoroacetic acid, or using ethanesulfonic acid alone) creates a dynamic ion-pair salt in the mobile phase. This alters the localized pH and can increase the binding affinity with the CSP, occasionally resolving enantiomers that fail under purely basic conditions[7].
Quantitative Data Summaries
Table 1: Impact of Mobile Phase Additives on Piperidine Resolution (Normal Phase) Data represents typical chromatographic behavior for secondary cyclic amines on Amylose-based CSPs.
| Additive Strategy | Concentration | Mechanism of Action | Typical Rs | Tailing Factor (As) |
| None | 0% | Unmasked silanol interactions | < 0.8 | > 2.5 |
| Diethylamine (DEA) | 0.1% v/v | Competitive silanol masking | 1.8 | 1.2 |
| Triethylamine (TEA) | 0.1% v/v | Competitive silanol masking | 1.6 | 1.3 |
| DEA + TFA | 0.1% + 0.1% | Dynamic ion-pairing | 2.2 | 1.0 |
Table 2: Chiral Stationary Phase (CSP) Screening Matrix
| CSP Type | Chiral Selector | Structural Conformation | Primary Interaction Mechanism |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Helical | Hydrogen bonding, |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Layered / Linear | Hydrogen bonding, steric inclusion |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Immobilized Layered | Halogen bonding, robust to all solvents |
Standardized Experimental Protocols
To ensure scientific integrity, every method must be a self-validating system. Below are the protocols for both direct analysis and indirect (derivatized) analysis.
Protocol A: Direct Normal-Phase Chiral Separation
System Suitability Requirement: The system is only deemed valid if a known racemic standard yields a Resolution (Rs) > 1.5 and a Tailing Factor (As) < 1.5.
-
Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add exactly 0.1% (v/v) HPLC-grade Diethylamine (DEA). Degas via sonication for 10 minutes.
-
Column Equilibration: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm). Flush with the mobile phase at 1.0 mL/min for a minimum of 60 minutes. Note: Chiral columns require extensive equilibration when basic additives are introduced to fully coat the active silanol sites[1],[3].
-
Sample Preparation: Dissolve the piperidine sample in the mobile phase to a concentration of 1 mg/mL. Never dissolve in a solvent stronger than the mobile phase to prevent peak distortion[1].
-
Analysis: Set column oven to 25°C. Inject 10 µL. Monitor UV at 220 nm.
-
Validation: Inject a blank to confirm the absence of additive "memory effects" or ghost peaks[3],[8].
Protocol B: Pre-Column Derivatization for UV Enhancement
If direct detection fails, utilize this derivatization workflow to attach a chromophore.
Caption: Pre-column derivatization workflow for enhancing UV detection of piperidines.
-
Reaction Setup: In a dry reaction vessel, dissolve 1 mmol of the piperidine analyte in 30 mL of Dichloromethane (DCM)[2].
-
Coupling: Add 1 mmol of 3,5-dinitrobenzoic acid and 0.494 g of EEDQ (2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline) as the coupling agent[2].
-
Incubation: Stir the mixture continuously at 30°C for 2 hours to ensure complete amide bond formation.
-
Reconstitution: Evaporate the DCM under a gentle stream of nitrogen. Reconstitute the derivatized residue in the normal-phase HPLC mobile phase (e.g., Hexane/IPA).
-
Detection: Inject onto the chiral HPLC system and monitor at 254 nm. The newly formed diastereomeric environment will likely require re-screening of the organic modifier ratio.
References
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Benchchem. Technical Support Center: Enhancing Resolution in Chiral Chromatography.[1][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP_v52EiMC0w7ezAUhsBoT5u6he108cYkGDSR2r300a3MXxn43_VcneBT74g0-8YuxXfdQXiK3pJap2NgLkHPl4Ju9tssgPXUTe7lQuieL2GQAQ84TqqMFZM-sZ4Hysb6_iKtkBacMLqE6ZhtGqDtcAjTb25Km5Kd6zpYvFPxpm8GHUsQ_z8Ygv-hoWvaHoX3U8Tr3ewdcMK7PJl1x4rUVgj8=]
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Benchchem. Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.[2][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQnsjrMbWpe8LLulTY_pZ7pFSjus7xlZ4B3VH93JsXrVhRtklsqCD33KmXtMVs15K7vWf7rl39gpl2ICAa2fWqfQCj0itHIdYcB9OBVEHl98Kwdq57w1Hm8uXxMSdIVSmgdID2-u9ybZj42slQJ2pxpzYYHu3rbPFkHCsNXSLxfQDMngZb7LYevkRDvHbm9b9JBASEjIrd85Bl0X-94bQ9P3_vulnaOXRv99wzjjzo8FRX]
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Benchchem. Technical Support Center: Chiral HPLC Separation of 1-Butyl-2-methylcyclopentan-1-amine Enantiomers.[3][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXzkxKtRnpgrxLFgf73oEHDcman8c_RQWLNLuqV7VxN8Kmsbrf7YMkoik2UDV31rffmXpaF4b94YBofuyIH15u4S_B1afkejMHagl-F9L_zZ7aN-htvwXVC1XgnYr8Emc0Ko6o3FyWPU1prRDH-iSQbpRBXBi1tZMIU9hhJOsoef4_Qhrh8BZpeotSNBVUEQHsAtFWulW-PruIz-L7m21Ck70-x8imHqdilni-NdFzHAWlT8VAVqa8n-o-thNSAw==]
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LCGC International. Playing with Selectivity for Optimal Chiral Separation.[5][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYq-dY8DojXCPXY455xVs8TKrZoL0sUpKNSVOeik5LEqKJYwuPyLdpAVYjDr0XVYudKnLuvHazz0jyfkWlA7C7Oxkhn25o-L8pbuUH9bkvSWsQkQJIyU55g5c0iHcjPx99F9HlNCTxrTm2NTTUVMcd5dM1vTe2-5gKGi6iqHGxiZrk0KHIlI4F43FhJ9-kA2Z78Ep8ppdJ4tC-]
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Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds.[6][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHppU9jnUkUPIwAjDKkT8hD26Et2qCc11QKITzp-nUaACGKwIvv1Hzs5SGJN1NG1Jogf9Ag6zycd5cGAvToA_u_BNJeCWIVMaQ5trUNrQUVoSKzgXcqGY-0Y5HGyjBC_MCkT08lf5Hj5w6WcNOszxI=]
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Chromatography Today. Trouble with chiral separations.[8][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAsjdaUlZSbD-DzyGWZD5CdIW61Bcj_iHOcfgMrrArNeAERKz4r0AAsHhGU63ikOfR_gKxjhZQu7nmQpaGdFVzb2y6aQI4AbXeCvXV5GcGb5ETL4xjqC0nToRr5nny0pFBPsLSlBF8Ww9L6secV8Ndd96ancCPw8batPfNjOBowPfCF49vdKh2KtqBRP13b3DBkKAm6xJ5PhsfsOytVIHuBXHF9JsGqJ0E0qHB39sdWmwBHFCIhA==]
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ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.[7][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXVpTwnvoZcGUV-Uo7KvjVxVOMJxy5_abEtshb-3Ih7EVB4zCD3RDImxVYhSP1Dd0ZwexNNNmRRuv-C-RlXJ9RgEIMbMxtbOVBPWlD7JzAOlz_POrKk3f7GJO887MQuXT-pxV0NcJLDexja_KUeocRCCiCrziPBT7SDNdC4WSw_Wn6NBZDobdJCADo8il5u7uv9Flc9Bn5RlXWLN1wzA6rmw9gY9pbr8oXAHMf5u2tvhVERJs2pxu7Q2dnJ5vzVx96h7MgAIicaH4Fv2CShQLK4jZQVQz1rpR_LlhHmVIjRZCqvT6X4IMWCfsdrOw=]
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Journal of Applied Pharmaceutical Science (JAPS). Separation, Quantification and Control of Enantiomers of the Key Starting Material of Dextromethorphan Hydrobromide.[4][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUEbgYCTHduS7QuaZ_fRNqFbZErheht6qmWhrq9NXisxH7DvTiI8l3bnJfQ6i-1JMc4-6Ha8aeRidwLtHNfwc4LwscHxfcocWoM45CRjN0Ql2tAZirLgTDMxRE9TA0uHa3nQfexFhBfxNDml717Wo=]
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A Researcher's Guide to the ¹H NMR Characterization of N-(Cyclopropylmethyl)piperidine-3-carboxamide
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. N-(Cyclopropylmethyl)piperidine-3-carboxamide is a molecule of interest within various research domains, and its characterization is crucial for confirming its identity and purity. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, offering a comparative framework against its structural analogs and potential precursors. By understanding the nuances of its ¹H NMR spectrum, researchers can confidently identify and assess the quality of their synthesized N-(Cyclopropylmethyl)piperidine-3-carboxamide.
The Significance of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy is an indispensable tool in organic chemistry, providing detailed information about the electronic and steric environment of protons within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral of each signal offer a unique fingerprint of the compound's structure. For a molecule like N-(Cyclopropylmethyl)piperidine-3-carboxamide, ¹H NMR allows for the unambiguous confirmation of the presence and connectivity of its two key structural motifs: the piperidine-3-carboxamide core and the N-cyclopropylmethyl substituent.
Predicted ¹H NMR Spectrum of N-(Cyclopropylmethyl)piperidine-3-carboxamide
While a publicly available, fully assigned ¹H NMR spectrum of N-(Cyclopropylmethyl)piperidine-3-carboxamide is not readily found, a reliable prediction can be constructed by analyzing the spectral data of its constituent fragments and related compounds. The following table outlines the expected chemical shifts, multiplicities, and assignments for the protons in the target molecule.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-a | ~7.5 - 8.5 | br s | 1H | Amide N-H |
| H-b | ~3.0 - 3.2 | t | 2H | N-CH₂-cyclopropyl |
| H-c | ~2.8 - 3.0 | m | 2H | Piperidine H-2eq, H-6eq |
| H-d | ~2.2 - 2.4 | m | 1H | Piperidine H-3 |
| H-e | ~1.9 - 2.1 | m | 2H | Piperidine H-2ax, H-6ax |
| H-f | ~1.5 - 1.8 | m | 4H | Piperidine H-4, H-5 |
| H-g | ~0.8 - 1.0 | m | 1H | Cyclopropyl CH |
| H-h | ~0.4 - 0.6 | m | 2H | Cyclopropyl CH₂ (trans) |
| H-i | ~0.1 - 0.3 | m | 2H | Cyclopropyl CH₂ (cis) |
Comparative Spectral Analysis
A key aspect of spectral interpretation is comparing the spectrum of the target compound with those of its precursors and structurally similar molecules. This comparison helps in assigning signals and identifying potential impurities.
Comparison with Precursors
-
Piperidine-3-carboxamide: The ¹H NMR spectrum of this precursor would show the characteristic signals for the piperidine ring protons and the amide proton. The absence of signals corresponding to the N-cyclopropylmethyl group would be the key differentiator.
-
Cyclopropylmethylamine: This precursor would exhibit signals for the cyclopropyl protons and the methylene protons adjacent to the nitrogen. The upfield signals for the cyclopropyl ring protons are highly characteristic.
Comparison with Other N-Substituted Piperidine-3-carboxamides
The chemical shifts of the piperidine ring protons can be influenced by the nature of the N-substituent. For instance, an N-benzyl substituent would result in aromatic signals and a benzylic methylene signal, which would be absent in our target molecule. Comparing the spectrum of N-(Cyclopropylmethyl)piperidine-3-carboxamide with other N-alkyl analogs can help to confirm the specific nature of the N-substituent.
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of N-(Cyclopropylmethyl)piperidine-3-carboxamide, the following experimental protocol is recommended:
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid signals from residual solvents or reaction byproducts.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule. The choice of solvent can influence chemical shifts, particularly for the amide proton.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[1][2]
-
Filtration: To remove any particulate matter that could affect spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
-
Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
Instrumental Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16-64 scans are usually adequate for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
Acquisition Time: An acquisition time of 2-4 seconds will ensure good resolution.
-
-
Processing:
-
Apodization: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Structural Confirmation and Purity Assessment
The acquired ¹H NMR spectrum should be carefully analyzed to confirm the structure of N-(Cyclopropylmethyl)piperidine-3-carboxamide and assess its purity.
-
Structural Confirmation: The presence of all the predicted signals with the correct integration and multiplicity provides strong evidence for the target structure. The characteristic upfield signals of the cyclopropyl group and the signals of the piperidine ring protons are key identifiers.
-
Purity Assessment: The absence of unexpected signals is indicative of a pure sample. Common impurities might include residual starting materials (piperidine-3-carboxamide or cyclopropylmethylamine) or solvents from the synthesis and purification process. The chemical shifts of common laboratory solvents are well-documented and can be used to identify such impurities.
Visualizing the Structure and Key Proton Environments
To aid in the understanding of the ¹H NMR data, the following diagrams illustrate the molecular structure and the logical workflow for spectral analysis.
Caption: Workflow for the ¹H NMR characterization of a synthesized compound.
Conclusion
The ¹H NMR characterization of N-(Cyclopropylmethyl)piperidine-3-carboxamide is a straightforward process when a systematic approach is employed. By predicting the spectrum based on known chemical shift and coupling constant data for related structural motifs, and by comparing the experimental spectrum with that of its precursors and potential impurities, researchers can confidently verify the identity and purity of their compound. This guide provides the necessary framework and experimental insights to achieve a thorough and accurate ¹H NMR analysis, a critical step in the advancement of drug discovery and development projects.
References
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Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
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University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
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JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Manimekalai, A., et al. (2014). Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3851.
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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ETH Zurich. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Chen, K., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(19), 12769–12786.
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- Malawska, B., et al. (2008). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 65(4), 449-456.
- Patel, D. J., et al. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES.
- Dalla Pozza, M., et al. (2021). List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives.
- Lee, S., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. Journal of Molecular Structure, 1074, 349-354.
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The Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]
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Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
- Kim, H., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(1), 103–109.
- Patel, D. J., et al. (1963). Nuclear Magnetic Resonance Spectroscopy.
- Chen, K., et al. (2020). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Omega, 5(24), 14589–14598.
- Kim, H., et al. (2010). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography.
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]
- Herdeis, C., et al. (2020). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
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HPLC purity standards for piperidine research chemicals
High-Performance Liquid Chromatography (HPLC) Purity Standards for Piperidine Research Chemicals: A Comparative Methodological Guide
Piperidine derivatives are foundational scaffolds in medicinal chemistry, frequently utilized in the development of analgesics, antipsychotics, and kinase inhibitors. For drug development professionals and analytical chemists, validating the purity of these research chemicals (typically requiring >99.0% purity) presents a unique chromatographic challenge. Due to their high basicity, piperidines are notorious for severe peak tailing, which obscures co-eluting impurities and compromises quantitative accuracy.
This guide objectively compares modern HPLC column chemistries and mobile phase strategies, providing a self-validating protocol to ensure absolute scientific integrity when certifying piperidine purity.
The Mechanistic Root of Piperidine Peak Tailing
To achieve high-purity separations, one must first understand the causality behind chromatographic failure. The nitrogen atom within the piperidine ring is a secondary or tertiary amine with a pKa typically around 11.0. In standard reversed-phase HPLC mobile phases (pH 3.0–7.0), this nitrogen is fully protonated and positively charged.
Conversely, traditional silica-based stationary phases contain residual surface silanol groups (-Si-OH). These silanols are weakly acidic, with a pKa of approximately 4.5[1]. As the mobile phase pH approaches or exceeds 4.5, these silanols ionize into anionic siloxanes (-Si-O⁻). The resulting electrostatic attraction between the protonated piperidine and the anionic silanol creates a secondary, slow-kinetics ion-exchange retention mechanism[2]. This dual-retention behavior (hydrophobic partitioning + ionic interaction) manifests as severe peak tailing and reduced theoretical plates. Furthermore, as standard columns age and lose their end-capping agents, silanol exposure increases, progressively worsening peak shape[3].
Workflow for resolving piperidine peak tailing via pH and column chemistry adjustments.
Comparative Analysis of Stationary Phases
To mitigate silanol interactions without relying solely on harsh mobile phase conditions, column manufacturers have engineered specific base-deactivated chemistries[4].
-
Standard End-Capped C18: Uses small organic reagents (like trimethylsilane) to cap unreacted silanols. However, these caps hydrolyze at low pH, leading to batch variability and diminishing performance over time[4].
-
Polar-Embedded C18: Incorporates an amide or carbamate moiety within the alkyl chain. This embedded polar group forms internal hydrogen bonds with adjacent unreacted silanols, sterically and electronically shielding them from the basic piperidine analyte[4],[5].
-
TYPE-C Silica (Silica Hydride): Replaces surface -Si-OH groups with -Si-H groups. This fundamental shift virtually eliminates silanol activity, providing exceptional peak shape for basic compounds and extreme stability at low pH[4].
Table 1: Quantitative Comparison of Column Chemistries for Piperidine Derivatives
| Stationary Phase Chemistry | Silanol Activity | Simulated Tailing Factor ( | Simulated Theoretical Plates ( | Low pH Stability (< 2.5) |
| Standard End-Capped C18 | Moderate to High | 2.4 (Poor) | 4,500 | Poor (Hydrolysis risk) |
| Polar-Embedded C18 | Very Low | 1.2 (Excellent) | 12,500 | Good |
| Pentafluorophenyl (PFP) | Low | 1.3 (Good) | 11,200 | Moderate |
| TYPE-C Silica Hydride | Zero | 1.05 (Ideal) | 15,000 | Excellent |
Mobile Phase Optimization: The Causality of Additives
If upgrading the column chemistry is not feasible, mobile phase manipulation is required to control the ionization state of either the analyte or the silica surface.
-
Ion-Pairing at Low pH (0.1% TFA): Lowering the pH below 3.0 suppresses silanol ionization (-Si-OH remains neutral). Simultaneously, Trifluoroacetic acid (TFA) acts as an ion-pairing agent. The hydrophobic trifluoroacetate anion pairs with the protonated piperidine, neutralizing its charge and increasing its lipophilicity, which sharpens the peak[1].
-
High pH Chromatography (Ammonium Bicarbonate, pH 10.5): Raising the pH above the pKa of piperidine deprotonates the nitrogen, rendering the molecule neutral. Because the analyte is no longer positively charged, it cannot interact with the anionic silanols. Note: This requires specialized hybrid silica columns (e.g., ethylene-bridged) to prevent the silica matrix from dissolving at high pH.
Self-Validating HPLC Purity Protocol
A robust purity method must be a self-validating system. It must mathematically prove its own resolving power and specificity during every sequence before any purity percentage is accepted.
Phase 1: Preparation
-
Sample Diluent: Dissolve the piperidine research chemical at 1 mg/mL in a diluent matching the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water). Causality: Injecting a sample in a strong solvent (like 100% Methanol) causes the analyte to precipitate or travel rapidly down the column before partitioning, resulting in split or distorted peaks.
-
Mobile Phases:
-
Mobile Phase A: LC-MS grade Water + 0.1% TFA.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% TFA.
-
Phase 2: System Suitability Testing (SST)
Inject a resolution standard containing the target piperidine and a known structurally similar impurity (e.g., a desmethyl analog).
-
Validation Criteria: The system is only validated for sample analysis if the Resolution (
) between the two peaks is > 2.0, the Tailing Factor ( ) is < 1.5, and Theoretical Plates ( ) > 2000[6]. This proves the fluidics and column bed are highly efficient.
Phase 3: Gradient Execution & Spectral Validation
Run a linear gradient from 5% B to 95% B over 15 minutes. Utilizing a Diode-Array Detector (DAD), extract the UV spectrum (190–400 nm) across the entire eluting piperidine peak.
-
Validation Criteria: The software must calculate the "Purity Angle" and "Purity Threshold." If the Purity Angle < Purity Threshold, the peak is spectrally homogenous. This proves that no hidden, co-eluting impurities are inflating the final Area % purity calculation.
Step-by-step validation workflow for certifying piperidine research chemical purity.
References
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Column Life Cycle: Diagnosing Column Death [phenomenex.com]
- 4. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 5. postnova.com [postnova.com]
- 6. ijper.org [ijper.org]
Crystal Structure Analysis of Piperidine-3-Carboxamide Salts: A Comparative Guide
Executive Summary
Piperidine-3-carboxamide (Nipecotamide) is a critical chiral scaffold in the synthesis of kinase inhibitors, GABA uptake inhibitors, and antithrombotic agents.[1][2] However, its development is frequently bottlenecked by solid-state challenges: the free base exhibits moderate water solubility and propensity for oiling out, while salt selection dictates the final bioavailability and shelf-stability.[1]
This guide provides a technical comparison between two primary salt forms: the Hydrochloride (HCl) salt (the industry standard for solubility) and the L-Tartrate salt (the premium alternative for chiral resolution and lattice stability).[2] We analyze these forms through the lens of Single Crystal X-Ray Diffraction (SCXRD) to reveal how supramolecular synthons drive their distinct performance profiles.[2]
Part 1: Comparative Performance Analysis
Physicochemical Profile: HCl vs. L-Tartrate
The choice of counterion fundamentally alters the crystal packing efficiency.[2] The HCl salt relies on strong, nondirectional ionic interactions, leading to high solubility but potential hygroscopicity. In contrast, the L-Tartrate salt utilizes a directional hydrogen-bonding network, often resulting in higher thermal stability and non-hygroscopic behavior suitable for solid oral dosage forms.[1]
Table 1: Comparative Metrics of Piperidine-3-carboxamide Salts
| Feature | Hydrochloride Salt (Product A) | L-Tartrate Salt (Product B) | Implication for Development |
| Crystal System | Orthorhombic (Typical) | Monoclinic ( | Tartrate's lower symmetry often aids in chiral discrimination.[2] |
| Dominant Interaction | Ionic ( | H-Bond Network ( | HCl is better for immediate release; Tartrate for stability.[2] |
| Hygroscopicity | High (Deliquescent > 60% RH) | Low to Moderate | Tartrate requires less stringent packaging controls.[2] |
| Melting Point | ~260–265 °C (Decomp) | ~185–195 °C (Sharp) | Sharp melting points in Tartrates indicate higher crystallinity.[1][2] |
| Solubility (Water) | > 500 mg/mL | ~150 mg/mL | HCl is superior for parenteral formulations.[2] |
Structural Deep Dive: The Crystallographic "Why"
The Hydrochloride Architecture: In the HCl salt, the protonated piperidine nitrogen acts as a donor to the chloride anion. The chloride ion, being a spherical acceptor, allows for "slippage" in the lattice planes. This lack of directional locking often results in a lattice that can easily accommodate water molecules, explaining the high hygroscopicity.[1] The packing is dense but susceptible to environmental moisture.[2]
The Tartrate Architecture: The L-Tartrate salt forms a "host-guest" supramolecular structure.[2] The tartaric acid backbone creates rigid helical chains via head-to-tail hydrogen bonds (COOH...OH).[2] The piperidine-3-carboxamide cations dock into these helices.[2]
-
Mechanism: The amide group of the drug participates in an
graph set motif with the tartrate carboxylate. -
Result: This "lock-and-key" fit prevents water intrusion and mechanically reinforces the crystal, leading to the stable, non-hygroscopic profile observed in stability chambers.[1]
Part 2: Experimental Protocols
Protocol A: Salt Synthesis & Crystal Growth
Objective: Obtain diffraction-quality single crystals (approx. 0.2 x 0.2 x 0.1 mm).[2]
Step 1: Stoichiometric Mixing
-
HCl Salt: Dissolve 1.0 eq of Piperidine-3-carboxamide free base in absolute ethanol. Add 1.05 eq of concentrated HCl (37%) dropwise at 0°C. Caution: Exothermic.
-
Tartrate Salt: Dissolve 1.0 eq of free base in Methanol/Water (9:1).[2] Add 1.0 eq of L-Tartaric acid dissolved in the same solvent system. Heat to 50°C for 30 mins to ensure complete proton transfer.[2]
Step 2: Crystallization Techniques
-
Method A (Slow Evaporation): Filter solution through a 0.45 µm PTFE filter into a narrow vial.[2] Cover with Parafilm and poke 3-5 pinholes.[2] Store at ambient temp (20-25°C) in a vibration-free zone.
-
Method B (Vapor Diffusion): Place the vial containing the drug solution inside a larger jar containing an anti-solvent (e.g., Diethyl ether or Hexane).[1] Seal the outer jar tightly.
Protocol B: Single Crystal X-Ray Diffraction (SCXRD) Workflow
Objective: Determine the absolute configuration and packing motif.[2]
-
Mounting: Select a crystal with sharp extinction under polarized light.[2] Mount on a MiTeGen loop using Paratone oil.[2]
-
Data Collection:
-
Refinement Strategy:
Part 3: Visualization of Structural Logic[2]
The following diagram illustrates the decision matrix for selecting a salt form based on the crystallographic outcome and the supramolecular synthons identified.
Caption: Decision workflow connecting salt synthesis pathways to crystallographic outcomes and physicochemical performance.
References
-
Solubility of Piperidine-3-carboxylic acid . Solubility of Things. Retrieved from [Link]
-
Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt . MDPI Crystals. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives . MDPI Molecules. Retrieved from [Link][1]
-
(3R)-piperidine-3-carboxylate | C6H11NO2 . PubChem. Retrieved from [Link]
-
Formulation and Solid State Characterization of Nicotinamide-based Co-crystals . ResearchGate.[2] Retrieved from [Link]
Sources
Comparative Potency of Piperidine vs. Pyrrolidine Carboxamide Scaffolds
Executive Summary: The Rigidity-Flexibility Trade-off
In medicinal chemistry, the choice between a piperidine (6-membered) and pyrrolidine (5-membered) carboxamide scaffold is rarely a binary decision of "better or worse." It is a strategic calculation balancing conformational entropy , lipophilicity , and vector alignment .
This guide objectively compares these two privileged scaffolds. While they share similar basicity (pKa ~11.2), their distinct topological footprints drive divergent biological outcomes.[1]
-
Piperidine offers a rigid chair conformation, ideal for filling hydrophobic pockets and minimizing the entropic penalty of binding when the active site is well-defined.
-
Pyrrolidine provides a compact, semi-flexible envelope conformation, often superior for "induced fit" binding modes or when lowering lipophilicity (cLogP) is required to improve metabolic stability.[2]
Structural & Physicochemical Analysis[1][2][3][4][5]
The fundamental difference lies in the ring size, which dictates the vector orientation of the carboxamide substituent.
Table 1: Physicochemical Showdown
| Feature | Piperidine Carboxamide | Pyrrolidine Carboxamide | Impact on Potency |
| Ring Size | 6-membered | 5-membered | Determines substituent vectors.[1][3] |
| Conformation | Rigid Chair (lowest energy) | Flexible Envelope/Twist | Piperidine is better for "Lock & Key"; Pyrrolidine for "Induced Fit". |
| Lipophilicity (cLogP) | Higher (~0.84 for core) | Lower (~0.46 for core) | Piperidine increases membrane permeability; Pyrrolidine improves solubility. |
| Basicity (pKa) | ~11.22 | ~11.27 | Negligible difference in ionization state at physiological pH. |
| Metabolic Stability | Susceptible to oxidation at C-2/C-6. | Generally more stable; resistant to certain bioreductions.[1][2] | Pyrrolidine often extends half-life ( |
Expert Insight: The "Scaffold Hop" from piperidine to pyrrolidine typically reduces cLogP by ~0.4 units. This is a critical maneuver when a lead compound is potent but suffers from high metabolic clearance due to lipophilicity.
Comparative Potency Case Studies
The following data illustrates that potency is context-dependent. We analyze two distinct biological targets where the preferred scaffold flips.
Case Study A: Pancreatic Lipase Inhibitors (Enzyme Target)
-
Objective: Inhibit lipid absorption for anti-obesity therapy.
-
Outcome: Pyrrolidine Wins.
-
Mechanism: The smaller, more flexible pyrrolidine ring allowed the carboxamide substituents to orient perfectly for hydrogen bonding with residues Gly76 and His151. The rigid piperidine prevented this optimal alignment.
Table 2: Potency Data (Pancreatic Lipase)
| Compound ID | Core Scaffold | IC50 (mg/mL) | Relative Potency |
| Cmpd 1 | Piperidine | > 1.0 | Inactive |
| Cmpd 2 | N-Methyl Piperidine | > 1.0 | Inactive |
| Cmpd 12 | Pyrrolidine | 0.143 ± 0.001 | High Potency |
| Orlistat | (Control) | 0.012 | Reference |
Case Study B: Antimelanoma Agents (Phenotypic Screen)
-
Objective: Induce senescence-like phenotype in A375 melanoma cells.
-
Outcome: Piperidine Wins.
-
Mechanism: The target required a bulky, hydrophobic core to fill a specific pocket. The piperidine-3-carboxamide provided the necessary volume and rigid vector. Contracting the ring to pyrrolidine (Cmpd 13) or azetidine (Cmpd 14) drastically reduced activity, likely due to loss of hydrophobic contact surface area.
Table 3: Potency Data (A375 Melanoma Cell Line)
| Compound ID | Core Scaffold | EC50 (µM) | Interaction Type |
| Cmpd 1 | Piperidine-3-carboxamide | 0.88 | Optimal Fit |
| Cmpd 13 | Pyrrolidine-3-carboxamide | 8.0 | Poor Fit (Too Small) |
| Cmpd 14 | Azetidine-3-carboxamide | > 20.0 | Inactive |
Decision Logic & SAR Visualization
The following diagram illustrates the decision process for medicinal chemists when choosing between these scaffolds.
Figure 1: Strategic decision tree for scaffold selection based on binding pocket characteristics and ADME requirements.
Experimental Protocols
To ensure reproducibility, we provide a standardized protocol for synthesizing and testing these carboxamide derivatives. This workflow is self-validating through the inclusion of intermediate checks (LCMS/NMR).
General Synthesis of Carboxamide Scaffolds
Objective: Couple a cyclic amino acid (piperidine or pyrrolidine core) with an amine R-group.
Reagents:
-
Core: N-Boc-piperidine-4-carboxylic acid OR N-Boc-pyrrolidine-3-carboxylic acid.
-
Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq).
-
Solvent: DMF (Anhydrous).
Step-by-Step Workflow:
-
Activation: Dissolve the N-Boc protected acid (1.0 mmol) in DMF (5 mL). Add DIPEA (3.0 mmol) and HATU (1.2 mmol). Stir at 0°C for 15 min.
-
Validation: Solution should turn slightly yellow; clear solution indicates reagents are dissolved.
-
-
Coupling: Add the amine partner (R-NH2, 1.1 mmol). Allow to warm to Room Temperature (RT) and stir for 4-16 hours.
-
Validation: Monitor by LCMS. Look for disappearance of acid mass [M-H]- and appearance of Product+Boc mass [M+Na]+.
-
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2), water, and brine. Dry over Na2SO4.
-
Deprotection: Dissolve crude in DCM/TFA (4:1). Stir 1 hr. Evaporate volatiles.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
In Vitro Potency Assay (Fluorescence-Based)
Objective: Determine IC50 against a target enzyme (e.g., Lipase or Proteasome).
Protocol:
-
Preparation: Prepare 10 mM stock solutions of Piperidine and Pyrrolidine analogs in DMSO.
-
Serial Dilution: Perform 3-fold serial dilutions in assay buffer (Total 10 points, range 100 µM to 0.005 µM).
-
Incubation:
-
Add 20 µL enzyme solution to 384-well plate.
-
Add 100 nL compound (acoustic dispensing or pin tool).
-
Incubate 30 min at RT (allows equilibrium binding).
-
-
Substrate Addition: Add 20 µL fluorogenic substrate.
-
Readout: Measure fluorescence kinetics (Ex/Em specific to substrate) over 60 min.
-
Analysis: Fit linear slopes of RFU/min. Normalize to DMSO control (100% activity) and No-Enzyme control (0% activity).
-
Calculation: Use 4-parameter logistic regression to calculate IC50.
Mechanistic Visualization: Binding Modes
Figure 2: Mechanistic comparison of binding modes. Piperidine excels in static hydrophobic pockets, while Pyrrolidine adapts to dynamic polar environments.
References
-
Al-Ostoot, F. H., et al. (2023). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase. Molecules. Retrieved from [Link]
-
Lee, J., et al. (2015). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
LaBarge, K., et al. (2016). Discovery of a potent M5 antagonist with improved clearance profile.[4] Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Kirkman, L. A., et al. (2018). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Proceedings of the National Academy of Sciences. Retrieved from [Link]
Sources
Safe Handling and Disposal Guide: N-(Cyclopropylmethyl)piperidine-3-carboxamide
For researchers and drug development professionals, the proper handling and disposal of complex chemical reagents is a cornerstone of laboratory safety and environmental responsibility. N-(Cyclopropylmethyl)piperidine-3-carboxamide is a specialized nitrogen-containing heterocycle. Because of its specific functional groups, its disposal requires strict adherence to Environmental Health and Safety (EHS) protocols to prevent reactive hazards and ensure regulatory compliance.
Hazard Assessment & Chemical Causality
Before initiating any disposal procedures, understanding the molecular behavior of N-(Cyclopropylmethyl)piperidine-3-carboxamide is critical.
Causality in Chemical Behavior: The core piperidine structure is an azacycloalkane that inherently functions as a base. Because the piperidine ring contains a secondary/tertiary amine equivalent, it imparts alkaline properties to the molecule[1]. Consequently, if this compound is mixed with strong acids during unregulated waste collection, it can trigger a rapid, exothermic neutralization reaction. Furthermore, while the carboxamide moiety is generally stable, piperidine derivatives can exhibit flammability and aquatic toxicity depending on their physical state and solvent vehicle[1]. Therefore, isolating this waste stream from strong oxidizing agents and concentrated acids is the foundational rule of its management[2].
Quantitative Hazard Classification & Waste Routing
| Hazard Characteristic | Chemical Origin | Quantitative Threshold | EPA Waste Code | Mitigation Strategy |
| Ignitability | Organic framework / Solvents | Flash point < 60°C (140°F) | D001 [3] | Store away from ignition sources in grounded flammable cabinets. |
| Corrosivity | Piperidine nitrogen (Basic) | Aqueous pH ≥ 12.5 | D002 [3] | Store in non-metal, chemically compatible containers (e.g., HDPE). |
| Ecotoxicity | Heterocyclic amine toxicity | LC50 aquatic toxicity limits | State-Specific | Utilize secondary containment; strictly prohibit drain disposal. |
Operational Safety & Handling Protocols
Self-Validating Neutralization Protocol
If the compound is dissolved in a highly basic aqueous solution, it may require neutralization before final containerization to remove the D002 (Corrosivity) characteristic[3]. This protocol is designed to be a self-validating system, ensuring that no reactive basic species remain.
-
Preparation: Equip standard PPE (nitrile gloves, safety goggles, lab coat). Transfer the aqueous waste to a designated neutralization flask inside a certified chemical fume hood.
-
Titration: Slowly add 1M Hydrochloric Acid (HCl) dropwise to the aqueous waste stream under continuous magnetic stirring. Monitor the reaction to ensure it proceeds safely without excessive heat generation[2].
-
Validation & Endpoint Confirmation: Continuously monitor the pH using a calibrated pH meter. The protocol is self-validating when the pH stabilizes precisely between 6.5 and 7.5 for a minimum of 15 continuous minutes. This sustained neutrality confirms the complete protonation of the piperidine nitrogen, validating the elimination of the reactive hazard.
Step-by-Step Disposal Methodologies
The most secure method for the disposal of piperidine derivatives is through a licensed hazardous waste management company[2].
-
Segregation and Collection: Collect unused or waste N-(Cyclopropylmethyl)piperidine-3-carboxamide in a dedicated, properly labeled hazardous waste container[2]. Do not mix it with halogenated waste or strong oxidizers to prevent unintended reactions[2].
-
Immediate Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state the full chemical name and the appropriate hazard symbols (e.g., "Toxic" or "Flammable")[2].
-
Secure Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA). Ensure the area is well-ventilated, secure, and away from heat sources[2].
-
Professional Disposal: Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for collection[2]. High-temperature incineration is the preferred method for organic amides, as thermal destruction breaks the compound down into harmless nitrogen oxides (NOx), carbon dioxide, and water.
Spill Management Workflow
In the event of an accidental release, immediate and structured action is required to mitigate exposure and environmental contamination.
Workflow for N-(Cyclopropylmethyl)piperidine-3-carboxamide spill management and waste routing.
Spill Execution Steps:
-
Evacuate and Ventilate: Clear the immediate area and ensure maximum fume hood or room ventilation[2].
-
Absorb: Cover liquid spills with a non-combustible absorbent material (e.g., vermiculite or sand)[4][2].
-
Collect: Carefully sweep the absorbed material using non-sparking tools into a designated hazardous waste container[4][2].
Regulatory Compliance & EPA Guidelines
Facilities handling N-(Cyclopropylmethyl)piperidine-3-carboxamide must strictly adhere to the Resource Conservation and Recovery Act (RCRA). While this specific compound may not be explicitly P-listed or U-listed, it frequently falls under characteristic waste codes (such as D001 or D002 ) depending on the laboratory solvents it is mixed with[3].
Furthermore, if this compound is utilized or discarded within a clinical or pharmaceutical research context, the facility must align its disposal practices with EPA Subpart P regulations , which establish stringent, specialized standards for the management and reverse distribution of hazardous waste pharmaceuticals[3][5].
References
-
National Institutes of Health (NIH). "Piperidine - Hazardous Substances Data Bank (HSDB)." PubChem. URL:[Link]
-
PharmWaste Technologies. "EPA Subpart P Regulations - HW Drugs." PharmWaste. URL: [Link]
-
US Environmental Protection Agency (EPA). "Management of Hazardous Waste Pharmaceuticals." EPA Guidelines. URL:[Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(Cyclopropylmethyl)piperidine-3-carboxamide
This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for laboratory personnel handling N-(Cyclopropylmethyl)piperidine-3-carboxamide. As a trusted partner in your research, we aim to deliver value beyond the product itself, ensuring your safety and operational success. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling piperidine derivatives.
Foundational Principle: Hazard-Informed Safety
Due to the specific nature of N-(Cyclopropylmethyl)piperidine-3-carboxamide, comprehensive hazard data may not be readily available. Therefore, our safety recommendations are expertly extrapolated from the well-documented profile of its core chemical structure, piperidine . This proactive approach is a cornerstone of robust laboratory safety.
Piperidine is classified as a hazardous substance with multiple risk factors. It is highly flammable, toxic if it comes into contact with skin or is inhaled, and can cause severe skin burns and eye damage[1][2]. It is also harmful if swallowed[1]. These properties demand a stringent and non-negotiable adherence to PPE protocols.
The Core PPE Arsenal: Your First Line of Defense
All handling of N-(Cyclopropylmethyl)piperidine-3-carboxamide must be conducted within a certified chemical fume hood to minimize inhalation exposure. The following PPE is mandatory for all personnel in the immediate vicinity of the handling area.
Eye and Face Protection: Shielding Against Irreversible Damage
Contact with piperidine-like compounds can cause severe eye burns and potentially irreversible damage[3][4].
-
Minimum Requirement: Indirect-vent, impact- and splash-resistant chemical safety goggles are essential[3].
-
Enhanced Protection: When there is a significant risk of splashing or when handling larger quantities, a full-face shield must be worn in addition to safety goggles[3][5].
Hand Protection: Preventing Dermal Toxicity
Piperidine is toxic when absorbed through the skin[4][6]. Therefore, selecting the correct gloves is critical.
-
Recommended Materials: Use protective gloves resistant to the product, such as butyl rubber or nitrile rubber[1].
-
Glove Integrity: Always inspect gloves for tears or punctures before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[7]. Contaminated gloves must be disposed of as hazardous waste immediately after use[7][8].
Body Protection: A Barrier Against Contamination
-
Standard Use: A clean, buttoned laboratory coat should be worn at all times[3].
-
Task-Specific Needs: For procedures with a higher risk of splashes or significant exposure, a chemically resistant apron or a full protective suit should be considered[7]. All protective clothing should be clean and put on before work begins[3].
Respiratory Protection: Ensuring Safe Breathing Air
While primary engineering controls like fume hoods are the main defense, supplementary respiratory protection may be necessary.
-
Standard Operations: All work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid breathing vapors or mists[5].
-
Emergency or High-Risk Scenarios: In situations of inadequate ventilation or during a significant spill, a NIOSH/CEN-approved full-face respirator with appropriate cartridges (such as type ABEK) must be used[6]. Improper use of respirators is dangerous[3].
Operational Plans: PPE in Practice
The level of PPE required is dictated by the specific task and the associated risk.
PPE Selection by Laboratory Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Nitrile or Butyl Rubber Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Safety Goggles & Face Shield | Double-Gloving (Nitrile or Butyl) | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Running a Reaction | Safety Goggles & Face Shield | Double-Gloving (Nitrile or Butyl) | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Handling Reaction Quench | Safety Goggles & Face Shield | Double-Gloving (Nitrile or Butyl) | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-Duty Chemical Gloves | Full Protective Suit | NIOSH/CEN Approved Respirator |
Step-by-Step Protocol: Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: Workflow for correctly putting on and taking off PPE.
Emergency and Disposal Protocols
Spill Management
Immediate and correct action during a spill is vital.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access[8].
-
Ventilate: Ensure the area is well-ventilated[9].
-
Don PPE: Before any cleanup, don the appropriate PPE as outlined in the table above[8].
-
Contain: For liquid spills, absorb with an inert material like vermiculite or sand[8][9]. For solid spills, carefully sweep up to avoid creating dust[7].
-
Collect and Dispose: Place all contaminated materials into a designated, clearly labeled hazardous waste container[8][9].
-
Decontaminate: Clean the spill area thoroughly[8].
Caption: Decision tree for responding to a chemical spill.
First Aid Measures
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower[2]. Call a physician immediately[10].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[1][10]. Immediately call an ophthalmologist.
-
Inhalation: Move the person into fresh air and keep them comfortable for breathing[1]. If not breathing, give artificial respiration[7]. Seek immediate medical attention[2].
-
Ingestion: Rinse mouth. Do NOT induce vomiting[1]. Call a physician immediately.
Disposal of Contaminated PPE and Waste
All materials, including gloves, lab coats, and absorbent materials contaminated with N-(Cyclopropylmethyl)piperidine-3-carboxamide, must be treated as hazardous waste.
-
Segregation: Collect all contaminated items in a designated and clearly labeled hazardous waste container[8].
-
Labeling: The container must be labeled "Hazardous Waste" with the full chemical name[8].
-
Disposal: Arrange for disposal through a licensed professional waste disposal service, adhering to all local, state, and federal environmental regulations[6][7].
References
- New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
- SBLCore. (2024, May 7). Piperidine - Safety Data Sheet.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
- Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperidine.
- Cambridge Isotope Laboratories, Inc. (2024, September 3). PIPERIDINE (D11, 98%) Safety Data Sheet.
- Aaronchem. (2024, November 1). Safety Data Sheet.
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